4-Bromo-5,7-dimethyl-2-phenylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1189106-01-1 |
|---|---|
Molecular Formula |
C17H14BrN |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
4-bromo-5,7-dimethyl-2-phenylquinoline |
InChI |
InChI=1S/C17H14BrN/c1-11-8-12(2)17-14(18)10-15(19-16(17)9-11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
BYDXLAJAFWWYBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=C(C=C2Br)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(C=C2Br)C3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Advanced Synthesis of 2-Phenylquinoline Derivatives
Abstract
The 2-phenylquinoline scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for diverse antimalarial, anticancer, and anti-inflammatory agents. This technical guide provides a critical analysis of synthetic methodologies ranging from classical condensation reactions to state-of-the-art transition metal-catalyzed C-H activations. Emphasis is placed on mechanistic causality, scalability, and green chemistry compliance.
Introduction: The Pharmacophore & Synthetic Challenge
The 2-phenylquinoline core is structurally significant due to its planar aromatic system, which facilitates intercalation into DNA and inhibition of enzymes such as topoisomerase and protein kinases. While historical methods like the Skraup and Doebner-Miller syntheses provided early access, they suffer from harsh conditions (conc. H₂SO₄, high heat) and poor regiocontrol.
Modern drug discovery demands protocols that offer:
-
Regioselectivity: Exclusive formation of the 2-phenyl isomer without contamination from the 4-phenyl isomer.
-
Functional Group Tolerance: Compatibility with labile groups (esters, nitriles) essential for SAR studies.
-
Atom Economy: Minimization of waste in late-stage functionalization.
Classical Condensation Strategies (The Foundation)
The Friedländer Synthesis
Mechanism & Utility: The Friedländer synthesis remains the benchmark for regioselective synthesis. It involves the condensation of 2-aminobenzaldehyde (or 2-aminoaryl ketones) with acetophenone derivatives. The reaction proceeds via an initial imine formation followed by an intramolecular aldol-type condensation and dehydration.
Critical Analysis:
-
Pros: Unambiguous regiochemistry; high yields for stable substrates.
-
Cons: Instability of 2-aminobenzaldehydes (self-condensation); requires high temperatures.
Protocol 1: Acid-Catalyzed Friedländer Condensation
Target: Synthesis of 2-phenylquinoline-4-carboxylic acid ethyl ester.[1] Scale: 1.0 mmol.
Reagents:
-
2-Aminobenzophenone (197 mg, 1.0 mmol)[1]
-
Ethyl benzoylacetate (1.2 mmol)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%)
-
Solvent: Ethanol (5 mL)
Step-by-Step Methodology:
-
Setup: Charge a 10 mL round-bottom flask with 2-aminobenzophenone and ethanol.
-
Activation: Add p-TsOH (5 mol%). Stir at room temperature for 5 minutes to activate the carbonyl.
-
Addition: Dropwise add ethyl benzoylacetate.
-
Reflux: Heat the mixture to reflux (80 °C) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT. Neutralize with sat. NaHCO₃.
-
Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Recrystallize from hot ethanol or purify via flash chromatography (Silica, 0-10% EtOAc in Hexane).
The Pfitzinger Reaction
Mechanism & Utility: This reaction utilizes isatin and a ketone (acetophenone) in the presence of a strong base (KOH). The base hydrolyzes isatin to isatinate (2-aminophenylglyoxylate), which then condenses with the ketone.
Critical Analysis:
-
Pros: Isatin is a stable, inexpensive starting material; yields carboxylic acid derivatives directly (useful for further coupling).
-
Cons: Harsh basic conditions incompatible with base-sensitive groups.
Visualization: Pfitzinger Reaction Workflow
Caption: Operational workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.
Modern Catalytic Approaches (C-H Activation)
Moving beyond condensation, transition metal catalysis allows for the construction of the quinoline core from simpler precursors, such as anilines and alkynes, or via oxidative cyclization.
Iron(III)-Catalyzed One-Pot Doebner Reaction
Scientific Rationale: Iron(III) triflate [Fe(OTf)₃] acts as a Lewis acid to activate the carbonyl groups and facilitate the Michael addition/cyclization sequence. This method is superior to traditional Doebner reactions due to milder conditions and catalyst recyclability.
Protocol 2: Fe(OTf)₃ Catalyzed Synthesis
Target: 2-Phenylquinoline-4-carboxylic acid.[1][2][3][4][5] Reference: Scientific.Net [1.16]
Reagents:
-
Aniline (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Pyruvic acid (1.0 mmol)
-
Catalyst: Fe(OTf)₃ (15 mol%)[5]
-
Solvent: Acetonitrile (MeCN)
Methodology:
-
Mixing: Combine aniline, benzaldehyde, and pyruvic acid in MeCN (3 mL).
-
Catalysis: Add Fe(OTf)₃ (15 mol%).
-
Reaction: Stir at reflux for 3 hours.
-
Recovery: Evaporate solvent. Add water. The catalyst remains in the aqueous phase (and can be recovered).
-
Isolation: Filter the precipitated solid. Wash with water and cold ethanol.
-
Yield: Typically 85–92%.
Visualization: Mechanistic Pathway (General Metal-Catalyzed)
Caption: General catalytic cycle for transition-metal mediated quinoline synthesis.
Green Chemistry & Multi-Component Reactions (MCR)
Microwave-Assisted Nafion-Mediated Synthesis
Concept: Using Nafion-H (a solid superacid catalyst) coupled with microwave irradiation drastically reduces reaction times from hours to minutes. This approach is solvent-free or uses water/ethanol, aligning with the 12 Principles of Green Chemistry.
Key Advantages:
-
Time: 5–15 minutes vs. 4–24 hours (thermal).
-
Workup: Simple filtration to remove the heterogeneous catalyst.
Comparative Data Analysis
The following table contrasts the efficiency and conditions of the discussed methodologies.
| Method | Catalyst/Conditions | Time | Yield (Avg) | Atom Economy | Key Limitation |
| Friedländer | p-TsOH / Reflux (EtOH) | 3-5 h | 75-85% | Moderate | Unstable amino-aldehyde precursors. |
| Pfitzinger | KOH (33%) / Reflux | 12-24 h | 60-80% | Low (Decarboxylation step often needed) | Harsh basic conditions; limited to 4-COOH derivatives. |
| Fe(OTf)₃ Doebner | Fe(OTf)₃ / Reflux (MeCN) | 3 h | 85-92% | High | Cost of Triflate catalyst (though recyclable). |
| Microwave MCR | Nafion-H / MW (120°C) | 10 min | 88-95% | Very High | Requires microwave reactor hardware. |
References
-
One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. Scientific.Net.[5] Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI (Molecules). Available at: [Link][5]
-
Friedländer Synthesis Overview. Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction | Scientific.Net [scientific.net]
An In-depth Technical Guide to the Electronic Properties of 5,7-Dimethyl Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse pharmacological activities and intriguing photophysical properties.[1][2][3][4] Substitution on the quinoline ring system provides a powerful tool to modulate its electronic properties, thereby fine-tuning its biological and physical characteristics for specific applications. This guide focuses on the electronic properties of 5,7-dimethyl substituted quinolines, a substitution pattern that significantly influences the electron density distribution and, consequently, the reactivity, spectroscopic behavior, and interaction with biological targets.
The introduction of two methyl groups at the 5 and 7 positions of the quinoline ring has profound implications for its electronic landscape. Methyl groups are electron-donating through inductive and hyperconjugation effects, leading to an overall increase in the electron density of the carbocyclic ring.[5] This, in turn, influences the electronic properties of the entire heterocyclic system, including the nitrogen atom in the pyridine ring. Understanding these electronic perturbations is crucial for the rational design of novel 5,7-dimethylquinoline derivatives as therapeutic agents, fluorescent probes, or advanced materials.[5][6][7]
This technical guide provides a comprehensive exploration of the electronic properties of 5,7-dimethyl substituted quinolines, from their synthesis and characterization to their theoretical modeling and practical applications.
Synthesis and Structural Characterization
The synthesis of 5,7-dimethylquinoline can be achieved through established methods for quinoline synthesis, with the Skraup synthesis being a prominent route.[5] This method involves the reaction of 3,5-dimethylaniline with glycerol, sulfuric acid, and an oxidizing agent. The substitution pattern of the resulting quinoline is dictated by the starting aniline.
Experimental Protocol: Skraup Synthesis of 5,7-Dimethylquinoline
Objective: To synthesize the 5,7-dimethylquinoline core.
Materials:
-
3,5-Dimethylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
-
Iron(II) sulfate (catalyst)
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Carefully add concentrated sulfuric acid to a flask containing glycerol and 3,5-dimethylaniline, with cooling.
-
Add the oxidizing agent and a catalytic amount of iron(II) sulfate.
-
Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and cautiously pour it into a large volume of water.
-
Neutralize the acidic solution with a sodium hydroxide solution until basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5,7-dimethylquinoline.
Structural Confirmation
The unambiguous structural confirmation of 5,7-dimethylquinoline and its derivatives is paramount and is achieved through a combination of spectroscopic techniques.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework.[8][9] The chemical shifts of the aromatic protons and carbons are characteristic of the substitution pattern. The presence of two methyl singlets in the ¹H NMR spectrum and their corresponding signals in the ¹³C NMR spectrum, along with the characteristic aromatic signals, confirm the 5,7-dimethyl substitution.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[8]
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.[8]
Spectroscopic and Photophysical Properties
The electronic transitions within the quinoline ring system give rise to its characteristic UV-Vis absorption and fluorescence emission spectra. The 5,7-dimethyl substitution influences these properties by altering the energies of the molecular orbitals involved in these transitions.
UV-Vis Absorption Spectroscopy
Substituted quinolines typically exhibit absorption maxima in the UV region (200-400 nm).[10] The introduction of electron-donating methyl groups at the 5 and 7 positions is expected to cause a slight red-shift (bathochromic shift) in the absorption bands compared to the parent quinoline molecule. This is due to the destabilization of the highest occupied molecular orbital (HOMO) and a slight stabilization of the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO energy gap.[6][11]
Fluorescence Spectroscopy
Many quinoline derivatives are fluorescent, and their emission properties are highly sensitive to the substitution pattern and the local environment.[5][10] The 5,7-dimethyl substitution can enhance the fluorescence quantum yield in some cases by increasing the rigidity of the molecule and reducing non-radiative decay pathways. The emission wavelength can also be tuned by introducing other functional groups to the 5,7-dimethylquinoline core.[10]
Experimental Protocol: Measurement of Fluorescence Quantum Yield
Objective: To determine the relative fluorescence quantum yield of a 5,7-dimethylquinoline derivative.
Materials:
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
5,7-dimethylquinoline derivative (test compound)
-
A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilute solutions of both the test compound and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
Calculate the quantum yield of the test compound using the following equation:
Φtest = Φstd * (mtest / mstd) * (ηtest2 / ηstd2)
Where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Electrochemical Properties
The electrochemical behavior of 5,7-dimethyl substituted quinolines can be investigated using techniques like cyclic voltammetry. These studies provide insights into the oxidation and reduction potentials of the molecule, which are directly related to the energies of the HOMO and LUMO, respectively.
The electron-donating nature of the methyl groups increases the electron density on the quinoline ring, making it easier to oxidize (a lower oxidation potential) compared to unsubstituted quinoline.[12][13] Conversely, the reduction of the molecule becomes more difficult (a more negative reduction potential).
Experimental Protocol: Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of a 5,7-dimethylquinoline derivative.
Materials:
-
Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode)
-
5,7-dimethylquinoline derivative
-
An appropriate solvent (e.g., acetonitrile or dichloromethane)
-
A supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
Procedure:
-
Prepare a solution of the 5,7-dimethylquinoline derivative and the supporting electrolyte in the chosen solvent.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Immerse the three electrodes into the solution.
-
Record the cyclic voltammogram by scanning the potential between a defined range.
-
From the voltammogram, determine the onset oxidation and reduction potentials. These can be used to estimate the HOMO and LUMO energy levels.
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for investigating the electronic structure and properties of molecules like 5,7-dimethyl substituted quinolines.[6][7][11][14][15][16][17][18][19][20][21] These methods allow for the calculation of various electronic parameters that correlate with experimental observations.
Key Calculated Parameters:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior. The HOMO-LUMO energy gap is related to the chemical reactivity and the wavelength of the lowest energy electronic transition.[6][11]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[11][20]
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies and provide insights into the molecule's reactivity.[14]
-
Simulated UV-Vis Spectra: TD-DFT calculations can predict the electronic absorption spectra, including the excitation energies and oscillator strengths of the electronic transitions, which can be compared with experimental data.[15][19][21]
Computational Workflow
Caption: A typical computational workflow for studying the electronic properties of 5,7-dimethyl substituted quinolines.
Applications in Drug Development and Materials Science
The unique electronic properties of 5,7-dimethyl substituted quinolines make them attractive scaffolds for various applications.
Drug Development
The quinoline core is present in numerous approved drugs, and its derivatives have been extensively explored for various therapeutic indications, including as anticancer and antimicrobial agents.[1][2][3][4] The electron-donating methyl groups in the 5 and 7 positions can enhance the binding affinity of the molecule to biological targets by modulating its electronic and steric properties.[5] For instance, these derivatives can be functionalized to act as kinase inhibitors, where the quinoline core serves as a scaffold to anchor the molecule in the ATP-binding pocket of the enzyme.[22]
Fluorescent Probes
The fluorescence properties of quinoline derivatives make them suitable for the development of fluorescent sensors for detecting metal ions, anions, and biologically important molecules.[5] The 5,7-dimethyl substitution can be used to fine-tune the photophysical properties of the quinoline core to achieve desired excitation and emission wavelengths, as well as to enhance the sensitivity and selectivity of the probe.
Organic Electronics
The tunable electronic properties of quinoline derivatives also make them promising candidates for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6][7][16] The ability to control the HOMO and LUMO energy levels through substitution is crucial for designing efficient charge-transporting and light-emitting materials.
Conclusion
The 5,7-dimethyl substitution pattern significantly impacts the electronic properties of the quinoline ring system. The electron-donating nature of the methyl groups enriches the electron density of the molecule, leading to predictable changes in its spectroscopic, electrochemical, and reactive characteristics. A thorough understanding of these electronic properties, gained through a combination of experimental characterization and computational modeling, is essential for the rational design of novel 5,7-dimethylquinoline derivatives for a wide range of applications in drug discovery, chemical biology, and materials science. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working with this important class of heterocyclic compounds.
References
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.
- 5,7-Dimethylquinolin-6-amine | Research Chemical - Benchchem.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI.
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide - Benchchem.
- Application Notes and Protocols for N6,7-Dimethylquinoline-5,6-diamine in Medicinal Chemistry - Benchchem.
- An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes - MDPI.
- New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling.
- UV photoelectron spectroscopic study of substituent effects in quinoline derivatives.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed.
- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry.
- Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing.
- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - Scientific Research Publishing.
- Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study.
- Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations | Request PDF - ResearchGate.
- Research Article Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug.
- A Comparative Guide to the Fluorescence of 2-Amino-4-hydroxy-8-methylquinoline and Other Quinoline Derivatives - Benchchem.
- Electrochemical and Theoretical Evaluation of Some Quinoline Derivatives as Corrosion Inhibitors of Mild Steel in Acidic Medium | Request PDF - ResearchGate.
- Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis.
- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. - R Discovery.
- Application Notes and Protocols for N6,7-Dimethylquinoline-5,6-diamine in Organic Synthesis - Benchchem.
- UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI.
- DFT calculation for the nonlinear optical response of functionalized quinolines Asif Jamal1, Zeba Alam1, Md - SSRN.
- First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole derivatives - PMC.
- An electrochemical and theoretical evaluation of new quinoline derivative as a corrosion inhibitor for carbon steel in HCl solut - ResearchGate.
-
Fluorescence spectra (a) and UV–Vis-absorption spectra (b) of quinoline sulfate, PSA@Fe³⁺, PSA2@Q[23]@Fe³ - ResearchGate. Available at:
- The Radiation-Induced Fluorescence and Fluorescence Spectra of Certain Quinoline Derivatives1.
- Elucidation of N6,7-Dimethylquinoline-5,6-diamine: A Technical Guide - Benchchem.
- Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes - Beilstein Journals.
- The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline.
- Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview - Benchchem.
- Synthesis of derivatives of quinoline. - SciSpace.
- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals.
- Quinoline, 5,7-dimethyl- 20150-89-4 wiki.
- Chemistry Research Journal, 2021, 6(4):81-96 Review Article A Review on Quinoline: Diverse Pharmacological Agent.
- Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
- Review on recent development of quinoline for anticancer activities.
- Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds - MDPI.
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- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
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- 10. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC [pmc.ncbi.nlm.nih.gov]
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Safety data sheet (SDS) for 4-bromo-2-phenylquinoline analogs
Executive Summary
This guide addresses the safety, handling, and toxicological profiling of 4-bromo-2-phenylquinoline (CAS: 3585-32-4) and its structural analogs. These compounds are critical intermediates in the synthesis of antimalarial agents, NK3 receptor antagonists, and anticancer therapeutics.
Unlike commoditized solvents with static safety profiles, these analogs are often novel research entities (NREs). Therefore, this guide utilizes a Read-Across Safety Assessment (RASA) methodology, synthesizing data from the core quinoline scaffold and halogenated substructures to establish a self-validating safety protocol.
Hazard Identification & GHS Classification
Scientific Rationale: The toxicity of 4-bromo-2-phenylquinoline is driven by two pharmacophores: the quinoline ring (intercalating agent, potential genotoxin) and the C-4 bromine (alkylation potential).
Derived GHS Classification (29 CFR 1910.1200 / CLP)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][2] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2][3][4] | H315 |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[1][2][3][4] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[1][2][5] | H335 |
| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects.[4] | H341 |
| Aquatic Toxicity (Chronic) | 3 | Harmful to aquatic life with long-lasting effects. | H412 |
Critical Note on Mutagenicity: While specific Ames test data may be absent for every analog, the 2-phenylquinoline core is structurally related to known mutagens. Researchers must treat these analogs as suspected genotoxins until proven otherwise.
Composition & Impurity Profiling
Safety in the lab is often compromised not by the target molecule, but by its synthesis precursors.
Common Impurities & Associated Hazards:
-
Aniline Derivatives: (Starting material) – Methemoglobinemia risk.
-
Phosphorus Oxybromide (
): (Brominating agent) – Generates HBr gas upon contact with moisture. -
Residual Solvents: Toluene or Dichloromethane (neurotoxicity).
Emergency Response Protocols
Firefighting Measures
-
Media:
, dry chemical, or alcohol-resistant foam.[3] Do NOT use high-volume water jets (risk of spreading brominated runoff). -
Combustion Products: Burning releases toxic Hydrogen Bromide (HBr) and Nitrogen Oxides (
) . -
Tactical Advice: Firefighters must wear full SCBA. HBr is heavier than air and will accumulate in low-lying areas (pits, basements).
First Aid (Mechanism-Based)
-
Skin Contact: The lipophilic nature of the phenylquinoline core allows rapid dermal absorption. Wash with soap and water for 15 minutes.[2][6] Do not use ethanol (enhances absorption).
-
Eye Contact: Irrigate immediately.[2][5][6][7] The basic nitrogen in the quinoline ring can cause caustic injury if not neutralized/diluted.
Handling, Storage, and Stability
Protocol:
-
Atmosphere: Store under inert gas (Argon/Nitrogen). The C-Br bond is susceptible to photolytic cleavage over time, liberating free radicals that degrade the compound.
-
Light: Amber vials are mandatory.
-
Solution Stability: Unstable in acidic protic solvents (e.g., HCl/MeOH) over prolonged periods due to protonation of the quinoline nitrogen and potential nucleophilic displacement of the bromine.
Experimental Workflow & Safety Visualization
The following diagram illustrates the "Safety Checkpoint" system for synthesizing and handling these analogs.
Caption: Figure 1. Self-validating safety workflow for the synthesis and handling of brominated quinoline analogs.
Toxicological Evaluation (SAR Analysis)
Read-Across Logic: To assess toxicity without direct animal data, we analyze the Structure-Activity Relationship (SAR) of the 2-phenylquinoline scaffold.
-
DNA Intercalation: The planar tricyclic system (quinoline + phenyl ring) mimics DNA base pairs, allowing intercalation. This suggests a mechanism for cytotoxicity and genotoxicity .
-
Metabolic Activation: Cytochrome P450 enzymes can epoxidize the phenyl ring or the quinoline 5,6-position, creating reactive electrophiles.
-
Halogen Effect: The C-4 bromine atom increases lipophilicity (LogP ~4.5), enhancing membrane permeability and CNS penetration, potentially lowering the threshold for neurotoxicity compared to non-halogenated analogs.
Waste Disposal Directive
-
Classification: Hazardous Waste (Halogenated).
-
Segregation: MUST be separated from non-halogenated solvents.[8] Incineration requires scrubbers to capture HBr gas.
-
Do NOT: Do not mix with strong oxidizers or acids in the waste stream to prevent exothermic decomposition.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19638, 2-Phenylquinoline. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Quinoline Derivatives Hazard Classification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
American Chemical Society. (2023). Chemical Safety in the Laboratory: Handling Halogenated Heterocycles. Retrieved from [Link]
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- 8. dollycorporation.com [dollycorporation.com]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-5,7-dimethyl-2-phenylquinoline
Introduction: The Strategic Importance of Quinoline Diversification
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The inherent biological activity and versatile chemical properties of quinolines make them a focal point in drug discovery and development. The ability to precisely and efficiently modify the quinoline core is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR). Among the various positions on the quinoline ring, the C4-position offers a strategic vector for introducing a wide array of substituents.
This guide provides a detailed technical overview and practical, field-proven protocols for the palladium-catalyzed cross-coupling of 4-bromo-5,7-dimethyl-2-phenylquinoline. This specific substrate serves as an excellent model system for demonstrating the power and versatility of modern cross-coupling chemistry in the synthesis of complex molecules.[1][2] Palladium-catalyzed reactions have become indispensable tools in organic synthesis due to their efficiency, selectivity, and broad functional group tolerance under mild conditions.[1][2][3]
We will delve into the mechanistic underpinnings and provide step-by-step protocols for several key transformations: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Heck reaction for the introduction of alkenyl groups, the Sonogashira coupling for the installation of alkynyl moieties, and the Buchwald-Hartwig amination for the synthesis of C-N bonds.[3]
The Central Substrate: 4-Bromo-5,7-dimethyl-2-phenylquinoline
The choice of 4-bromo-5,7-dimethyl-2-phenylquinoline as the starting material is strategic. The bromine atom at the C4-position is sufficiently reactive for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The dimethyl and phenyl substituents provide a unique electronic and steric environment, influencing reaction kinetics and product outcomes. Understanding how to effectively couple this substrate is key to unlocking a diverse chemical space of novel quinoline derivatives.
Section 1: The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures.[3][4] Its popularity stems from the commercial availability of a vast array of boronic acids and their derivatives, the generally mild reaction conditions, and the low toxicity of the boron-containing byproducts.[1][5]
The "Why": Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromoquinoline, forming a Pd(II) intermediate.[1][3] This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center.[1][3] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[7]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-5,7-dimethyl-2-phenylquinoline with Phenylboronic Acid
Materials:
-
4-Bromo-5,7-dimethyl-2-phenylquinoline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Toluene and water (or 1,4-dioxane and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-5,7-dimethyl-2-phenylquinoline (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (2-10 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition and Degassing: Add the solvent system (e.g., toluene/water 4:1). Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by using several freeze-pump-thaw cycles.[8] This is crucial to prevent oxidation of the Pd(0) catalyst.[8]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[9] Pd(PPh₃)₄ is a direct source of Pd(0). |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands like SPhos and XPhos can accelerate the reaction, especially for challenging substrates.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for activating the boronic acid for transmetalation.[7] K₃PO₄ is often a good choice for sensitive substrates.[10] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | The presence of water can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[5] |
| Temperature | 80-110 °C | Many Suzuki couplings require heating to proceed at a reasonable rate.[8] |
Section 2: The Heck Reaction: Olefin Functionalization
The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[3][11] This reaction is particularly useful for introducing vinyl groups onto the quinoline scaffold.
The "Why": Mechanistic Rationale
The Heck reaction follows a distinct catalytic cycle compared to the Suzuki coupling.[4]
-
Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition to the aryl halide.[4]
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the olefin into the palladium-aryl bond.[2][4]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the product alkene and a palladium-hydride species.[2][4]
-
Reductive Elimination/Base Regeneration: A base is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[4]
Visualizing the Heck Reaction Catalytic Cycle
Caption: Figure 2: Heck Reaction Catalytic Cycle
Protocol: Heck Coupling of 4-Bromo-5,7-dimethyl-2-phenylquinoline with Styrene
Materials:
-
4-Bromo-5,7-dimethyl-2-phenylquinoline
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Triethylamine (NEt₃) or diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine 4-bromo-5,7-dimethyl-2-phenylquinoline (1.0 equiv), styrene (1.5-2.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., MeCN or DMF) followed by the base (e.g., NEt₃, 2.0-3.0 equiv).
-
Reaction: Seal the tube and heat the mixture to 100-140 °C. High temperatures are often required for Heck reactions.[12] Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Source | Pd(OAc)₂ | A common and effective precatalyst for Heck reactions.[12] |
| Ligand | P(o-tol)₃, PPh₃ | Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing selectivity. |
| Base | NEt₃, DIPEA, K₂CO₃ | An organic or inorganic base is necessary to regenerate the Pd(0) catalyst.[11] |
| Solvent | DMF, MeCN, Dioxane | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Heck reactions often require elevated temperatures to proceed efficiently.[12] |
Section 3: The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl or vinyl halides, providing direct access to conjugated enynes and arylalkynes.[13][14]
The "Why": Mechanistic Rationale
The Sonogashira coupling involves a dual catalytic system of palladium and copper.[13]
-
Palladium Cycle: This cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0) and reductive elimination to form the product.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex.[5]
Visualizing the Sonogashira Catalytic Cycle
Caption: Figure 3: Sonogashira Dual Catalytic Cycle
Protocol: Sonogashira Coupling of 4-Bromo-5,7-dimethyl-2-phenylquinoline with Phenylacetylene
Materials:
-
4-Bromo-5,7-dimethyl-2-phenylquinoline
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃) or another suitable amine base
-
Toluene or THF
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 4-bromo-5,7-dimethyl-2-phenylquinoline (1.0 equiv), the palladium catalyst (1-5 mol%), and the copper(I) iodide co-catalyst (2-10 mol%) in the anhydrous solvent.
-
Reagent Addition: Add the amine base (2.0-3.0 equiv) followed by the dropwise addition of phenylacetylene (1.1-1.5 equiv).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard and effective catalysts for Sonogashira couplings.[15] |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide and subsequent transmetalation.[5] |
| Base | NEt₃, DIPEA | The amine base serves to deprotonate the terminal alkyne and neutralize the HBr formed.[5] |
| Solvent | Toluene, THF, DMF | Anhydrous conditions are typically preferred.[14] |
| Temperature | Room Temperature to 60 °C | Sonogashira reactions can often be run under mild thermal conditions.[13] |
Section 4: The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[16][17]
The "Why": Mechanistic Rationale
This reaction enables the coupling of amines with aryl halides.[16]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide.[18]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.[18]
-
Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center to form the desired C-N bond and regenerate the Pd(0) catalyst.[18][19]
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Figure 4: Buchwald-Hartwig Amination Cycle
Protocol: Buchwald-Hartwig Amination of 4-Bromo-5,7-dimethyl-2-phenylquinoline with Morpholine
Materials:
-
4-Bromo-5,7-dimethyl-2-phenylquinoline
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS)
-
Toluene or 1,4-dioxane
Procedure:
-
Reaction Setup (Glovebox Recommended): In a glovebox, add the palladium precatalyst (0.5-2 mol%), the ligand (1-4 mol%), and the strong base (1.2-1.5 equiv) to an oven-dried vial.
-
Reagent Addition: Add the 4-bromo-5,7-dimethyl-2-phenylquinoline (1.0 equiv), the anhydrous solvent, and finally the amine (morpholine, 1.1-1.3 equiv).
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ can also be used, as it is reduced in situ. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are crucial for promoting the reductive elimination step and are effective for a wide range of substrates.[5] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine.[20] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
Troubleshooting and Optimization
Even with well-established protocols, cross-coupling reactions can sometimes be challenging. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure rigorous degassing to prevent catalyst oxidation.[8] Use fresh, high-quality palladium sources and ligands.
-
Insufficient Temperature: Some couplings, particularly with less reactive aryl bromides, may require higher temperatures.[8]
-
Poor Reagent Quality: Boronic acids can degrade over time; use fresh or purified reagents.[8]
-
-
Side Reactions:
-
Homocoupling: This can be caused by the presence of oxygen.[8] Improve degassing procedures. Starting with a Pd(0) source can sometimes mitigate this issue.[8]
-
Protodeboronation (Suzuki): The C-B bond is cleaved, replacing the boronic acid group with a hydrogen. This can be minimized by using milder bases (e.g., K₃PO₄, KF) or more stable boronate esters.[10]
-
Dehalogenation: The starting aryl halide is reduced. This can sometimes be suppressed by optimizing the ligand and reaction conditions.
-
-
Catalyst Decomposition:
-
Palladium Black Formation: This indicates catalyst aggregation and deactivation. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) to maintain a stable catalytic species.[8]
-
Conclusion
The palladium-catalyzed cross-coupling of 4-bromo-5,7-dimethyl-2-phenylquinoline is a powerful and versatile strategy for the synthesis of a diverse library of novel quinoline derivatives. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—researchers can efficiently forge new C-C and C-N bonds. The protocols provided herein serve as a robust starting point for the exploration of this rich chemical space, enabling the development of new therapeutic agents, functional materials, and other valuable chemical entities.
References
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- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
- Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... (n.d.). ResearchGate.
- Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017, February 22). JoVE.
- Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... (n.d.). ResearchGate.
- Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates. (n.d.). BenchChem.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025, January 17). PMC.
- Cross-Coupling Reactions Guide. (n.d.). [Source not provided].
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024, February 12). JACS Au - ACS Publications.
- Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. (n.d.). [Source not provided].
- Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024, July 5). Journal of the American Chemical Society.
- Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal.
- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. (n.d.). University of Windsor.
- Functionality elaboration of 4-bromo-quinolines. (n.d.). ResearchGate.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Source not provided].
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
- Cross-coupling reactions : a practical guide. (n.d.). Semantic Scholar.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). [Source not provided].
- Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022, October 21). MDPI.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. (n.d.). PMC - NIH.
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Heck reaction. (n.d.). Wikipedia.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). [Source not provided].
- Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. (n.d.). [Source not provided].
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). [Source not provided].
- A palladium-catalyzed Heck/[4 + 1] decarboxylative cyclization cascade to access diverse heteropolycycles by using α-bromoacrylic acids as C1 insertion units. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021, February 15). PubMed.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). PMC - NIH.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Heck reaction. (2023, January 22). Chemistry LibreTexts.
- 2-Bromo-5,7-dimethoxy-4-phenylquinoline. (n.d.). PMC.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
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Application Note: Buchwald-Hartwig Amination of 4-Bromo-5,7-dimethyl-2-phenylquinoline
Executive Summary
This application note details the optimized protocol for the Buchwald-Hartwig amination of 4-Bromo-5,7-dimethyl-2-phenylquinoline . This specific substrate presents a classic yet challenging "peri-interaction" scenario: the steric clash between the C4-bromine and the C5-methyl group. This structural feature significantly impedes the oxidative addition of palladium and prevents planar alignment during the reductive elimination step.
Conventional protocols utilizing Pd(PPh₃)₄ or standard DPPF conditions often result in low conversion (<20%) or hydrodehalogenation byproducts. This guide provides a high-fidelity workflow utilizing Fourth-Generation (G4) Buchwald Precatalysts and bulky dialkylbiaryl phosphine ligands to achieve >90% yields.
Structural Analysis & Mechanistic Challenge
The core difficulty in coupling 4-bromo-5,7-dimethyl-2-phenylquinoline lies in the C4–C5 Peri-Interaction . Unlike a standard 4-bromoquinoline, the 5-methyl group occupies the space directly adjacent to the reactive center.
Mechanistic Impact:[1][2][3][4][5][6]
-
Inhibited Oxidative Addition: The bulky 5-methyl group shields the C–Br bond, requiring a highly active, electron-rich Pd(0) species to penetrate the steric bulk.
-
Reductive Elimination Barrier: For C–N bond formation, the amine and the quinoline ring must align. The 5-methyl group forces the Pd-complex out of planarity, increasing the activation energy for the final bond-forming step.
Visualization: Steric Conflict & Ligand Solution
The following diagram illustrates the steric clash and the catalytic cycle designed to overcome it.
Figure 1: Mechanistic flow highlighting the peri-steric challenge and the ligand-based solution.
Ligand Selection Strategy
Selection of the ligand is the single most critical variable. Based on the amine class, we recommend the following specific ligands. Using generic ligands (e.g., BINAP) is not recommended for this substrate.
| Amine Class | Recommended Ligand | Catalyst Source | Rationale |
| Primary Aliphatic (e.g., n-Butylamine) | BrettPhos | BrettPhos Pd G4 | Prevents |
| Primary Anilines (e.g., p-Toluidine) | BrettPhos or tBuBrettPhos | BrettPhos Pd G4 | Excellent for hindered aryl halides; high turnover. |
| Secondary Amines (e.g., Morpholine) | RuPhos | RuPhos Pd G4 | Specific geometry prevents bis-amine coordination, promoting coupling. |
| Amides/Carbamates | tBuBrettPhos | tBuBrettPhos Pd G3 | Enhanced basicity required for amide coupling. |
Experimental Protocol
Reagents & Materials[1][2][3][7][8][9][10][11][12]
-
Substrate: 4-Bromo-5,7-dimethyl-2-phenylquinoline (1.0 equiv).
-
Amine: 1.2 – 1.5 equiv.
-
Catalyst: [Ligand] Pd G4 Precatalyst (1.0 – 3.0 mol%).
-
Note: G4 precatalysts are air-stable solids that generate the active Pd(0)-L1 species upon deprotonation.
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Alternative:
(2.0 equiv) if the substrate contains esters or nitriles.
-
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration).
Step-by-Step Procedure (Benchtop Preparation)
This protocol uses a "solid-first" loading technique to minimize catalyst decomposition.
-
Charge Solids: To a 4 mL reaction vial (or Schlenk tube) equipped with a magnetic stir bar, add:
-
Pd Precatalyst (e.g., BrettPhos Pd G4): 2 mol%
-
Substrate (Quinoline): 1.0 equiv
-
Base (NaOtBu): 1.4 equiv
-
(If amine is solid): Add Amine now (1.2 equiv).
-
-
Inert Atmosphere: Seal the vial with a septum cap (PTFE/Silicone). Evacuate and backfill with Nitrogen or Argon (
).[1] -
Solvent Addition: Syringe in anhydrous 1,4-Dioxane.
-
Critical: Solvent must be sparged with nitrogen for 10 mins prior to use.
-
-
Liquid Amine Addition: If the amine is liquid, add it now via microliter syringe.
-
Reaction:
-
Place in a pre-heated heating block at 100 °C .
-
Stir vigorously (800+ rpm) for 2–12 hours.
-
Monitoring: Check via UPLC/LCMS. Look for the disappearance of the M+H (Br isotope pattern) peak.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd black and salts.
-
Concentrate in vacuo.
-
Purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH).
-
Troubleshooting & Optimization
If the reaction stalls or yields are low (<50%), consult the decision tree below.
Figure 2: Troubleshooting logic for hindered quinoline aminations.
Key Optimization Notes:
-
Protodehalogenation (Reduction): If you observe the bromine being replaced by hydrogen (forming 5,7-dimethyl-2-phenylquinoline), your reaction is likely wet. Water can act as a hydride source in Pd cycles. Ensure strictly anhydrous conditions.
-
Base Sensitivity: If the quinoline ring degrades, switch from NaOtBu to
(requires higher temp/longer time) or .
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.
-
Paul, S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides (Ligand effects in hindered systems). Organic Letters, 16(6), 1692–1695.
Disclaimer: This protocol involves the use of transition metals and hazardous organic chemicals. All work should be performed in a fume hood with appropriate PPE.
Sources
Preparation of biologically active 2-phenylquinoline scaffolds
Application Note: Strategic Synthesis and Biological Validation of 2-Phenylquinoline Scaffolds
Executive Summary & Scientific Rationale
The 2-phenylquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for a diverse range of therapeutic agents. Unlike simple quinolines, the 2-phenyl moiety enhances lipophilicity and provides critical pi-stacking interactions within protein binding pockets.
Recent Structure-Activity Relationship (SAR) studies have validated this scaffold's efficacy in:
-
Anticancer Therapeutics: Specifically as tubulin polymerization inhibitors and p53/Bax pathway modulators (e.g., 2-phenylquinoline-4-carboxamides).
-
Antimicrobial Agents: Targeting drug-resistant S. aureus and E. coli via DNA gyrase inhibition.
This guide details two distinct synthetic pathways selected for their reliability and relevance to drug discovery: the Modified Doebner Multicomponent Reaction (for generating carboxylic acid precursors) and the Acid-Catalyzed Friedländer Annulation (for robust polysubstitution).
Structure-Activity Relationship (SAR) Landscape
Before initiating synthesis, it is critical to understand the substituent effects that drive biological potency. The diagram below synthesizes recent data regarding the 2-phenylquinoline core.
Figure 1: SAR Map highlighting critical substitution zones for maximizing biological activity in 2-phenylquinoline derivatives.
Protocol A: Modified Doebner Synthesis (The "Carboxylic Acid" Route)
Objective: Synthesis of 2-phenylquinoline-4-carboxylic acid. Why this method? This multicomponent reaction is the most direct route to the C4-carboxylic acid derivative, a versatile precursor for synthesizing bioactive amides (the "Anticancer" scaffold).
Reagents & Materials
-
Aniline (10 mmol)
-
Benzaldehyde (10 mmol)
-
Pyruvic Acid (10 mmol)
-
Solvent: Absolute Ethanol (20 mL)
-
Catalyst: Trifluoroacetic acid (TFA) or Glacial Acetic Acid
Step-by-Step Methodology
-
Pre-Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.06 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 20 mL of absolute ethanol.
-
Schiff Base Formation: Stir at room temperature for 15 minutes. The solution may turn slightly yellow, indicating imine formation.
-
Addition: Add pyruvic acid (0.88 g, 10 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.
-
Checkpoint: Monitor via TLC (30% Ethyl Acetate/Hexane). The disappearance of aniline is the primary indicator.
-
-
Precipitation: Cool the reaction mixture to room temperature. Pour the crude mixture into 100 mL of ice-cold water containing crushed ice.
-
Workup: A yellow precipitate will form. Filter the solid using a Büchner funnel.
-
Purification: Recrystallize from hot ethanol to yield 2-phenylquinoline-4-carboxylic acid as fine yellow needles.
Typical Yield: 65–75% Characterization: 1H NMR (DMSO-d6) will show a characteristic singlet around δ 8.3–8.5 ppm (H-3 proton).
Protocol B: Acid-Catalyzed Friedländer Annulation (The "Robust" Route)
Objective: Synthesis of substituted 2-phenylquinolines (e.g., ethyl 2-phenylquinoline-4-carboxylate). Why this method? The Friedländer synthesis is robust, tolerates diverse functional groups, and avoids the harsh oxidation steps required by other methods.
Reagents & Materials
-
Ethyl Acetoacetate (1.2 mmol) (Active methylene component)[1]
-
Catalyst: Conc. HCl (3 drops) or Sulfamic Acid (5 mol% for Green variation)
-
Solvent: Ethanol (10 mL)
Step-by-Step Methodology
-
Setup: To a solution of 2-aminobenzophenone (197 mg, 1 mmol) in ethanol (10 mL), add ethyl acetoacetate (156 mg, 1.2 mmol).
-
Catalysis: Add 2–3 drops of concentrated HCl.
-
Mechanism Note: The acid protonates the ketone carbonyl of the acetoacetate, facilitating nucleophilic attack by the amino group.
-
-
Reaction: Reflux the mixture at 80°C for 4 hours.
-
Neutralization: Cool to room temperature. Neutralize carefully with saturated NaHCO3 solution until pH ~7.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with brine and dry over anhydrous Na2SO4.[2]
-
Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).
Comparative Data: Reaction Conditions
The following table summarizes expected outcomes based on catalyst choice, derived from recent optimization studies.
| Method | Catalyst | Temp/Time | Yield (%) | Notes |
| Standard Friedländer | Conc. HCl | Reflux / 4h | 82-88% | Reliable; requires neutralization. |
| Green Synthesis | Water (No Cat.) | 70°C / 3h | 90-97% | Excellent atom economy; product precipitates. |
| Lewis Acid | ZrCl₄ (10 mol%) | RT / 2h | 85-92% | Mild conditions; higher cost. |
| Microwave | p-TSA | 140°C / 5 min | 88-94% | Rapid; requires specialized equipment. |
Biological Validation: In Vitro Cytotoxicity (MTT Assay)
To validate the "biological activity" of the synthesized scaffold, the following protocol is standard for assessing anticancer potential (e.g., against HeLa or MCF-7 lines).
Workflow Logic
Figure 2: Standardized workflow for validating cytotoxicity of quinoline derivatives.
Protocol Details
-
Preparation: Dissolve the synthesized 2-phenylquinoline derivative in DMSO to create a 10 mM stock solution.
-
Seeding: Plate cancer cells (e.g., HeLa) at a density of 5,000 cells/well in 100 µL media. Allow to attach overnight.
-
Treatment: Perform serial dilutions (0.1, 1, 10, 50, 100 µM). Treat cells in triplicate. Include a DMSO control (<0.1% final concentration) and a positive control (e.g., Doxorubicin).
-
Analysis: After 48h, add MTT reagent. The viable cells will convert the yellow tetrazolium salt into purple formazan.
-
Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).
-
Target Benchmark: Potent derivatives typically exhibit IC50 < 10 µM.
-
References
-
BenchChem. (2025).[1][2][3] A Comparative Guide to the Biological Evaluation of Novel Phenylquinoline Derivatives. BenchChem Application Notes.[1] Link
-
Ilango, K., et al. (2015).[4] Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. Austin Journal of Analytical & Pharmaceutical Chemistry.[4] Link
-
Shen, Q., et al. (2012).[5] Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis (Thieme).[6] Link
-
National Institutes of Health (NIH). (2017). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry.[1][3][6][7][8] Link
-
J&K Scientific. (2025). Friedländer Synthesis: Reaction Mechanism and Protocols.[1][2] J&K Scientific Resources. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Sonogashira Coupling of Sterically Hindered 4-Bromoquinolines
Introduction & Mechanistic Challenge
The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry, particularly in the development of kinase inhibitors and antimalarials. While 4-bromoquinoline is typically reactive toward oxidative addition due to the electron-deficient nature of the pyridine ring, the introduction of substituents at the C5 position creates a specific steric challenge known as the peri-interaction .
The "Peri-Effect" and Catalyst Poisoning
In 5-substituted-4-bromoquinolines, the substituent at C5 physically occupies the space required for the palladium center to coordinate during the catalytic cycle. This leads to two primary failure modes:
-
Inhibited Reductive Elimination: The bulky surroundings stabilize the trans-palladium species, preventing the isomerization to the cis-species required for C-C bond formation.
-
Nitrogen Poisoning: The quinoline nitrogen lone pair can compete with phosphine ligands for Pd coordination, leading to catalyst deactivation (formation of Pd-black), particularly when the reaction rate is slowed by steric hindrance.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the specific points where steric hindrance induces failure.
Figure 1: Catalytic cycle of Sonogashira coupling highlighting failure modes induced by steric bulk at the quinoline C5 position.
Strategic Optimization Guidelines
To overcome the energy barrier imposed by the C5 substituent, we must shift from "Standard Conditions" (Pd(PPh3)2Cl2) to "High-Activity Conditions" utilizing bulky, electron-rich ligands.
Table 1: Ligand & Catalyst Selection Matrix
| Parameter | Standard (Unsubstituted) | Hindered (5-Substituted) | Rationale for Hindered |
| Catalyst Precursor | Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ | Pd-XPhos G3 or Pd(OAc)₂ + XPhos | G3 precatalysts ensure rapid formation of the active monoligated Pd(0) species essential for hindered substrates [1]. |
| Ligand Class | Aryl phosphines | Dialkylbiaryl phosphines (Buchwald) | Bulky ligands (XPhos, SPhos) promote reductive elimination via steric relief [2]. |
| Copper Additive | CuI (5-10 mol%) | Copper-Free (Preferred) | Cu-acetylides can be too bulky to transmetalate effectively with hindered Pd-centers; Cu-free avoids Glaser homocoupling [3]. |
| Base | Et₃N or Diethylamine | Cs₂CO₃ or DIPA | Inorganic bases (Cs₂CO₃) in polar solvents often outperform amines in difficult oxidative additions. |
Experimental Protocols
Protocol A: The "Advanced" Method (Recommended for 5-Substituted Quinolines)
Target: 5-methyl-4-bromoquinoline, 5-methoxy-4-bromoquinoline, or similar.
Principle: This protocol utilizes a Third-Generation (G3) Buchwald Precatalyst . These air-stable complexes generate the active L-Pd(0) species immediately upon exposure to base, bypassing the induction period and reducing Pd aggregation.
Materials:
-
Substrate: 5-substituted-4-bromoquinoline (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2 - 5 mol%)
-
Alternative: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)
-
-
Base: Cs₂CO₃ (2.0 equiv) or HN(iPr)₂ (DIPA, 3.0 equiv)
-
Solvent: 1,4-Dioxane or THF (degassed)
-
Temperature: 80°C – 100°C[1]
Step-by-Step Workflow:
-
Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum. Flame-dry or purge with Argon/Nitrogen for 5 minutes.
-
Solids Addition: Charge the vial with the 4-bromoquinoline (1.0 mmol), XPhos Pd G3 (0.02 mmol, 17 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).
-
Note: If using the Pd(OAc)₂/Ligand route, add them here.
-
-
Degassing: Cap the vial. Evacuate and backfill with Argon three times.
-
Liquids Addition: Syringe in anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Add the terminal alkyne (1.2 mmol) last via syringe.
-
Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm).
-
Checkpoint: Monitor by HPLC/UPLC at 2 hours. If conversion is <20%, increase temp to 100°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.
Protocol B: The "Robust" Method (For Moderately Hindered Substrates)
Target: 4-bromoquinoline with C2 or C3 substituents (less steric demand than C5).
Principle: Uses the classic Pd/Cu synergy but employs Pd(dppf)Cl₂ , a bidentate ligand that resists de-coordination better than PPh₃.
Materials:
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%)
-
Co-Catalyst: CuI (5 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Solids: Add 4-bromoquinoline (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol), and CuI (0.05 mmol) to a vial.
-
Purge: Seal and purge with Argon.
-
Solvent/Base: Add DMF (5 mL) and Et₃N (3.0 mmol).
-
Alkyne: Add terminal alkyne (1.2 mmol).
-
Reaction: Heat to 60°C - 80°C.
-
Warning: If the reaction turns black immediately and stalls, the catalyst has crashed out. Switch to Protocol A.
-
Decision Logic & Troubleshooting
Use the following decision tree to select the appropriate protocol based on your specific quinoline substrate.
Figure 2: Decision tree for selecting Sonogashira conditions based on steric and electronic factors.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Rapid Black Precipitate | "Pd-Black" formation. Ligand dissociation is faster than oxidative addition. | Switch to Protocol A (XPhos/Buchwald ligands bind tighter). Lower temperature slightly. |
| Glaser Product (Alkyne Dimer) | Oxygen leakage or Cu-mediated homocoupling. | Remove Copper. Use Protocol A. Ensure rigorous degassing (freeze-pump-thaw). |
| No Reaction (SM Recovery) | Oxidative addition failure due to sterics or electronics. | Increase Temp to 110°C. Switch solvent to DMA (higher boiling point). |
| Dehalogenation (H-Quinoline) | Avoid alcoholic solvents. Ensure anhydrous conditions. |
References
-
Buchwald, S. L., et al. "Precatalysts for the Rapid Formation of Mono-Ligated Pd(0) Species." Journal of the American Chemical Society, 2013. [Link]
-
Plenio, H. "The Sonogashira Coupling of Sterically Hindered Aryl Alkynes." Journal of Organic Chemistry, 2012. [Link]
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. [Link]
-
Gelbraikh, A., et al. "Copper-Free Sonogashira Coupling of 4-Chloroquinolines." Tetrahedron Letters, 2020. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 4-Bromo-5,7-dimethyl-2-phenylquinoline
Welcome to the technical support center for the synthesis of substituted quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize 4-Bromo-5,7-dimethyl-2-phenylquinoline. Our goal is to provide actionable, field-proven insights to help you overcome common synthetic challenges and improve your reaction yields. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding of the chemistry at play.
Overview of the Synthetic Challenge
The target molecule, 4-Bromo-5,7-dimethyl-2-phenylquinoline, is a polysubstituted quinoline. Direct, one-pot syntheses for such specific substitution patterns are rare. A more robust and logical approach involves a two-stage process:
-
Formation of the Quinoline Core: Synthesis of the 5,7-dimethyl-2-phenylquinoline scaffold.
-
Regioselective Bromination: Introduction of a bromine atom at the C4 position.
This guide is structured to address potential issues in both stages, followed by purification strategies and overarching FAQs.
Proposed Synthetic Pathway
The following diagram illustrates the recommended two-stage synthetic approach.
Caption: Overall two-stage synthetic strategy.
Stage 1: Troubleshooting the Quinoline Core Synthesis
The synthesis of the 5,7-dimethyl-2-phenylquinoline core is best approached via the Combes quinoline synthesis , which involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2] In this case, 3,5-dimethylaniline reacts with benzoylacetone.
Question 1: My yield for the Combes synthesis is consistently low (<40%). What are the most likely causes and how can I fix them?
Answer: Low yields in the Combes synthesis are a frequent issue, often stemming from one of three areas: the acid catalyst, reaction temperature, or the purity of your starting materials.
-
Causality of the Acid Catalyst: The acid catalyst is not just a spectator; it serves two critical functions. First, it protonates a carbonyl group on the β-diketone, activating it for nucleophilic attack by the aniline.[1] Second, and most critically, it facilitates the intramolecular electrophilic aromatic substitution (the cyclization step) and subsequent dehydration to form the aromatic quinoline ring.[2] If the acid is too weak or used in insufficient quantity, the rate-determining cyclization step will be inefficient.
-
Solution: While concentrated sulfuric acid is the classic choice, polyphosphoric acid (PPA) often gives superior yields by acting as both a catalyst and a dehydrating agent.[3] If using sulfuric acid, ensure it is fresh and truly concentrated (98%).
-
-
Impact of Reaction Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the cyclization and dehydration steps.[2] However, excessive heat is detrimental. Strong acids at high temperatures can cause polymerization and charring of the aniline and enamine intermediates, leading to the formation of intractable tar and reducing the amount of material available for productive cyclization.[4]
-
Solution: Monitor the reaction temperature closely. Aim for a range of 100–130°C. Instead of aggressive heating with an oil bath, consider using microwave irradiation. Microwave heating provides rapid and uniform energy transfer, often reducing reaction times from hours to minutes and significantly minimizing tar formation.[4]
-
-
Purity of Starting Materials: The Combes reaction is sensitive to impurities.
-
3,5-Dimethylaniline: Aniline derivatives can oxidize on storage, turning dark. Oxidized impurities can interfere with the reaction and contribute to tar formation. Use freshly distilled or high-purity aniline.
-
Benzoylacetone (1-phenyl-1,3-butanedione): This β-diketone exists in a keto-enol tautomeric equilibrium. Ensure you are using a high-purity grade.
-
Troubleshooting Workflow for Low Yield
Caption: Step-by-step diagnostic workflow for low yield.
Question 2: The reaction mixture turns into a thick, dark tar. How can I prevent this?
Answer: Tar formation is the most common visual indicator of a problematic Combes synthesis. It arises from the acid-catalyzed polymerization of the starting materials and intermediates under harsh conditions.[4]
-
Moderating Agents: Historically, agents like ferrous sulfate or boric acid have been added to Skraup reactions (a related quinoline synthesis) to moderate the exothermic nature of the reaction.[4] While less common in Combes, a small amount of a moderating agent could be trialed.
-
Modern Solvents/Catalysts: The most effective way to prevent tarring is to move away from bulk concentrated acid.
-
Ionic Liquids: Brønsted-acidic ionic liquids can serve as both the solvent and catalyst, leading to much cleaner reactions.[4]
-
Solid Acid Catalysts: Using a reusable solid acid catalyst like Nafion NR50 can also provide a milder and more environmentally friendly alternative, especially when combined with microwave heating.[5][6]
-
Stage 2: Troubleshooting the Bromination
Once the quinoline core is synthesized and purified, the next challenge is the regioselective introduction of bromine at the C4 position. The electron-donating methyl groups at C5 and C7, and the phenyl group at C2, will influence the electron density of the quinoline ring system.
Question 1: What is the best reagent for selectively brominating the 4-position?
Answer: Direct bromination of a quinoline ring with Br₂ can lead to a mixture of products, including polybrominated species.[7][8] The 4-position is not always the most favorable for electrophilic substitution. A more controlled and selective method is required.
A highly effective modern approach involves converting the corresponding quinolin-2-one into the 2-bromoquinoline. However, for a 4-bromo derivative, a different strategy is needed. A plausible method involves the use of N-Bromosuccinimide (NBS) in a suitable solvent. The selectivity can be highly dependent on the solvent and reaction conditions.
An alternative and often more reliable strategy involves synthesizing the 4-hydroxy derivative first (e.g., via a Conrad-Limpach synthesis if the pathway is changed) and then converting the hydroxyl group to a bromide using a reagent like POBr₃ or PBr₃.
For direct bromination, consider the following:
-
Reagent: N-Bromosuccinimide (NBS) is generally milder and more selective than liquid bromine.
-
Solvent: Solvents like CCl₄ or acetonitrile (CH₃CN) are common. The choice of solvent can influence the regioselectivity.
-
Initiator: Sometimes a radical initiator like AIBN or UV light is used with NBS, but for aromatic substitution, an acid catalyst is more typical.
Question 2: My bromination reaction yields a mixture of 4-bromo, and what appears to be 6-bromo and/or 8-bromo isomers. How can I improve selectivity?
Answer: This is a classic regioselectivity problem. The quinoline nucleus is activated towards electrophilic attack at multiple positions. The methyl groups at C5 and C7 will strongly activate the C6 and C8 positions via resonance and inductive effects, making them competitive sites for bromination.
-
Lower the Temperature: Running the reaction at 0°C or even lower can often enhance selectivity by favoring the product formed via the lowest activation energy pathway.
-
Solvent Effects: Experiment with different solvents. A non-polar solvent like CCl₄ may favor a different isomeric ratio compared to a polar aprotic solvent like DMF.
-
Alternative Synthetic Route: If direct bromination remains unselective, a multi-step approach is the most robust solution. A patent for a similar synthesis describes using o-propargyl phenyl azide derivatives which cyclize in the presence of TMSBr or HBr to directly yield 4-bromo-quinolines with high selectivity and yield.[9] While this requires re-designing the entire synthesis from the start, it may be the most efficient path if high purity of the 4-bromo isomer is critical.
Purification Strategies
Question: I'm struggling to purify my final product by column chromatography. It either streaks badly or I get poor recovery.
Answer: This is a very common issue when purifying basic compounds like quinolines on standard silica gel.
-
The Problem: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your quinoline product interacts strongly with these acidic sites. This can lead to irreversible adsorption (low recovery) or significant tailing/streaking of the product spot on TLC and broad bands on the column, resulting in poor separation.[10]
-
The Solution: Deactivate the Silica Gel.
-
Use a Modified Eluent: The simplest and most effective solution is to add a small amount of a volatile tertiary amine to your eluent system (e.g., hexane/ethyl acetate). Add 0.5-1% triethylamine (NEt₃) to the mobile phase. The triethylamine is more basic than your quinoline and will preferentially bind to the acidic sites on the silica, effectively "capping" them. This allows your product to travel through the column without strong, undesirable interactions.[10]
-
Alternative Stationary Phases: If the addition of a modifier is insufficient, consider using a less acidic stationary phase like neutral or basic alumina.[10]
-
Recommended Purification Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. |
| Eluent System | Hexane/Ethyl Acetate + 1% Triethylamine | Good starting point for separating medium-polarity compounds. NEt₃ is crucial to prevent tailing.[10][11] |
| TLC Analysis | Aim for an Rf of ~0.3 for the product | Provides optimal separation on the column. |
| Column Loading | Max 1:30 ratio (crude:silica by weight) | Overloading is a primary cause of poor separation.[10] |
Detailed Experimental Protocols
Protocol 1: Combes Synthesis of 5,7-Dimethyl-2-phenylquinoline
-
In a round-bottom flask equipped with a reflux condenser, cautiously add 3,5-dimethylaniline (1.0 eq) to pre-heated polyphosphoric acid (PPA) (10x weight of aniline) at 80°C.
-
Stir the mixture until the aniline is fully dissolved.
-
Slowly add benzoylacetone (1.05 eq) dropwise to the mixture.
-
Increase the temperature to 120-130°C and maintain for 3-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to approximately 80°C and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is >10. Perform this in an ice bath as the neutralization is highly exothermic.
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the eluent: a 90:10 mixture of hexane:ethyl acetate containing 1% triethylamine.
-
Dry-load the crude product onto a small amount of silica gel.
-
Pack a silica gel column using the prepared eluent.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC and combine those containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 5,7-dimethyl-2-phenylquinoline.
Frequently Asked Questions (FAQs)
Q1: Are there greener alternatives to traditional strong acids for the Combes synthesis? A: Yes. Recent research has focused on developing more environmentally friendly protocols. These include the use of reusable solid acid catalysts, microwave-assisted synthesis to reduce energy consumption and reaction times, and ultrasound-assisted methods.[5][6][12]
Q2: Could I use a Doebner-von Miller reaction instead of the Combes synthesis? A: The Doebner-von Miller reaction typically involves an aniline reacting with an α,β-unsaturated carbonyl compound.[13][14] While it could theoretically be adapted, this reaction is often catalyzed by strong acids and is notorious for side reactions, including polymerization of the carbonyl substrate, which can lead to lower yields and more complex purification.[4] For the specific reactants in this synthesis, the Combes reaction is generally more direct and higher yielding.
Q3: Is it possible to introduce the bromine atom before creating the quinoline ring? A: Yes, this is a valid synthetic strategy. One could start with a brominated aniline, for example, 4-bromo-3,5-dimethylaniline. However, the presence of a deactivating halogen on the aniline ring can slow down the electrophilic cyclization step of the Combes synthesis, potentially requiring harsher conditions or resulting in lower yields. The feasibility would need to be determined experimentally.
References
-
Combes quinoline synthesis - Wikipedia. [Link]
-
Combes quinoline synthesis. SynArchive. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
Doebner–Miller reaction - Wikipedia. [Link]
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. [Link]
- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. [Link]
-
Doebner-Miller Reaction - SynArchive. [Link]
-
Doebner-Miller reaction and applications | PPTX - Slideshare. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [Link]
-
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. [Link]
-
Recent Progress in the Synthesis of Quinolines - PubMed. [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. [Link]
- CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google P
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. [Link]
-
One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation - MDPI. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [Link]
-
Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride - PrepChem.com. [Link]
-
2-Bromo-5,7-dimethoxy-4-phenylquinoline - PMC. [Link]
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - MDPI. [Link]
-
Synthesis and in silico study of 2,4-diphenylquinolines as potential KDM4B protein inhibitors. RSC Advances. [Link]
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- 9. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]
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- 14. Doebner-Miller reaction and applications | PPTX [slideshare.net]
Troubleshooting hydrolysis of 4-bromoquinolines during workup
Troubleshooting Unwanted Hydrolysis During Experimental Workup
This guide provides in-depth troubleshooting for researchers encountering the unintended hydrolysis of the C4-Br bond in 4-bromoquinoline derivatives during reaction workup. As Senior Application Scientists, we have consolidated our expertise with established literature to help you navigate this common synthetic challenge.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant conversion of my 4-bromoquinoline to 4-hydroxyquinoline during my aqueous workup. What is the primary cause?
This is a classic problem rooted in the chemical reactivity of the quinoline ring system. The conversion of your 4-bromoquinoline to 4-hydroxyquinoline is a nucleophilic aromatic substitution (SNAr) reaction, where water or hydroxide acts as the nucleophile.
Several factors dramatically increase the susceptibility of the C4-position to this reaction:
-
Ring Protonation: The quinoline nitrogen is basic (pKa of quinolinium ion is ~4.9) and can be protonated under acidic workup conditions. This protonation makes the entire ring system more electron-deficient, activating the C4-position for nucleophilic attack.
-
Substituent Effects: Electron-withdrawing groups (EWGs) elsewhere on the quinoline ring will further "activate" the C4-position, making the bromo-substituent a better leaving group and accelerating hydrolysis.
-
Elevated Temperatures: Like most reactions, hydrolysis rates increase with temperature. Performing extractions or washes at elevated temperatures can exacerbate the issue.
-
Presence of Strong Bases: A strongly basic workup (e.g., using NaOH or KOH) will generate a high concentration of the potent hydroxide nucleophile, leading to rapid hydrolysis.
Q2: My reaction was performed under anhydrous conditions. Why am I only seeing hydrolysis during the workup phase?
This is a very common scenario. The C-Br bond in 4-bromoquinoline is generally stable under anhydrous, non-nucleophilic conditions. The problem arises when you introduce water, especially under non-neutral pH conditions, during the workup. The anhydrous reaction environment protects the molecule from the nucleophile (water/hydroxide) required for hydrolysis. The moment your compound is exposed to an aqueous phase, the risk begins.
The logical flow of the problem is illustrated below:
Caption: Workflow showing hydrolysis initiation during workup.
Troubleshooting Guide: Step-by-Step Solutions
Problem: Loss of 4-Bromoquinoline to 4-Hydroxyquinoline Impurity
Step 1: pH Control is Critical
The single most important variable to control during workup is the pH of the aqueous phase. Both strongly acidic and strongly basic conditions can promote hydrolysis.
The Protocol:
-
Quench with Care: When quenching the reaction, avoid using strong acids or bases. A saturated solution of sodium bicarbonate (NaHCO₃) is often the best choice. It is a weak base, sufficient to neutralize catalytic amounts of acid without creating a strongly basic environment where the hydroxide concentration is high.
-
Target a Neutral pH: Aim for a pH range of 7.0-7.5 for all aqueous washes. Use a pH meter or pH strips to verify.
-
Buffer if Necessary: If your reaction products are sensitive, consider using a buffered wash solution (e.g., a phosphate buffer at pH 7.2).
Why it Works: As shown in the diagram below, the rate of hydrolysis is minimized at a near-neutral pH. Under acidic conditions, ring protonation activates the substrate. Under basic conditions, the concentration of the strong nucleophile (OH⁻) is high.
Caption: Relationship between pH and hydrolysis rate.
Step 2: Modify Your Extraction and Washing Procedure
Minimizing the contact time between your product and the aqueous phase is crucial.
The Protocol:
-
Work Cold: Perform all extractions and washes using an ice bath to keep your separatory funnel cold. This slows the kinetics of the hydrolysis reaction.
-
Use Brine Washes: After the initial bicarbonate wash, use saturated sodium chloride (brine) solutions for subsequent washes. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous layer, driving your product into the organic phase more efficiently and reducing emulsion formation.
-
Work Quickly and Efficiently: Do not let the layers sit in the separatory funnel for extended periods. Be prepared to move from one step to the next without delay.
-
Back-Extraction: If your product has some aqueous solubility, you can re-extract the aqueous layers with a fresh portion of your organic solvent to recover any dissolved material.
Data Summary: Recommended Workup Conditions
| Parameter | Standard Procedure (Problematic) | Recommended Procedure (Optimized) | Rationale |
| Quenching Agent | 1M HCl or 1M NaOH | Saturated NaHCO₃ (aq) | Avoids extreme pH that catalyzes hydrolysis. |
| Temperature | Room Temperature | 0-5 °C (Ice Bath) | Slows the rate of the SNAr reaction. |
| Washing Solution | Deionized Water | Saturated NaCl (Brine) | Decreases organic solubility in the aqueous phase. |
| Contact Time | Variable / Long | Minimal (< 5 minutes per wash) | Reduces the time available for the side reaction to occur. |
Step 3: Consider a Non-Aqueous Workup
If hydrolysis remains a persistent issue, eliminating water entirely from the workup is the most robust solution.
The Protocol:
-
Solvent Evaporation: After the reaction is complete, remove the reaction solvent under reduced pressure (rotary evaporation).
-
Silica Gel Plug: Re-dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., dichloromethane or ethyl acetate).
-
Filtration: Pass this solution through a short plug of silica gel in a fritted funnel or pipette, eluting with the same solvent. This will remove baseline impurities and unreacted polar reagents.
-
Final Evaporation: Collect the filtrate and evaporate the solvent to yield the purified product, bypassing any aqueous contact.
This method is particularly effective for removing salts and other polar non-volatile impurities.
References
Technical Support Center: Optimizing Solvent Selection for 4-Bromo-5,7-dimethyl-2-phenylquinoline Recrystallization
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Bromo-5,7-dimethyl-2-phenylquinoline via recrystallization. As a substituted quinoline, this compound presents unique challenges and opportunities for achieving high purity. This guide is designed to provide both foundational principles and practical, field-tested solutions to common issues encountered during its crystallization.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of 4-Bromo-5,7-dimethyl-2-phenylquinoline.
My 4-Bromo-5,7-dimethyl-2-phenylquinoline is not dissolving in any single solvent I've tried.
This is a common issue with complex organic molecules. When a single solvent fails to provide the desired solubility profile (soluble when hot, insoluble when cold), a mixed solvent system is the most effective strategy.[1]
Step-by-Step Protocol for Developing a Mixed-Solvent System:
-
Identify a "Good" Solvent: Find a solvent in which 4-Bromo-5,7-dimethyl-2-phenylquinoline is highly soluble, even at room temperature. Given the aromatic and heterocyclic nature of the compound, polar aprotic solvents like dichloromethane (DCM), acetone, or ethyl acetate are good starting points.[2]
-
Identify a "Bad" (or Anti-Solvent): Find a solvent in which the compound is poorly soluble or insoluble, even at elevated temperatures. Non-polar solvents like hexane or heptane are excellent candidates.[3] These two solvents must be miscible.[4]
-
Dissolution: Dissolve your crude 4-Bromo-5,7-dimethyl-2-phenylquinoline in the minimum amount of the hot "good" solvent.
-
Induce Crystallization: While the solution is still hot, slowly add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal yield.[5]
Causality: The "good" solvent ensures the compound and impurities are fully dissolved, while the "bad" solvent reduces the overall solvating power of the mixture as it cools, forcing the desired compound out of solution to form crystals.
My compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is often due to a very high concentration of the solute or the use of a solvent that is too non-polar.[2]
Troubleshooting "Oiling Out":
-
Increase Solvent Volume: Your solution may be too concentrated. Re-heat the mixture and add more of the primary solvent (or the "good" solvent in a mixed system) until the oil redissolves. Then, allow it to cool more slowly.[6]
-
Modify the Solvent System: If increasing the solvent volume doesn't work, your solvent system may be too non-polar.
-
Single Solvent: If using a single solvent like hexane, try a slightly more polar solvent or a mixed system.
-
Mixed Solvent: In a mixed solvent system (e.g., DCM/hexane), reduce the proportion of the non-polar anti-solvent (hexane).
-
-
Lower the Crystallization Temperature: If possible, use a solvent system that allows for crystallization at a lower temperature, well below the melting point of your compound.
I have a very low yield of crystals after recrystallization.
A low yield can be attributed to several factors, from using too much solvent to premature crystallization.
Strategies to Improve Crystal Yield:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve your compound.[7] Any excess solvent will retain more of your product in solution upon cooling, reducing the final yield.[6]
-
Ensure Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[6] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Recover from the Mother Liquor: If you suspect a significant amount of your compound remains in the filtrate (mother liquor), you can try to recover it. This can be done by evaporating some of the solvent to increase the concentration and then re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
My recrystallized product is not significantly purer than the crude material.
This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities.
Optimizing for Purity:
-
Re-evaluate Your Solvent Choice: The ideal solvent will have a steep solubility curve for your compound (highly soluble at high temperatures, poorly soluble at low temperatures) while the impurities remain either very soluble or very insoluble at all temperatures.[8]
-
Perform a Hot Filtration: If you observe insoluble impurities in your hot solution, a hot gravity filtration step should be performed before allowing the solution to cool.[4] This will remove any solid impurities that are not dissolved.
-
Consider a Preliminary Purification Step: If the crude material is highly impure, a preliminary purification, such as passing it through a short plug of silica gel, can remove many of the impurities before recrystallization.[9]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of 4-Bromo-5,7-dimethyl-2-phenylquinoline?
A1: Given the structure of 4-Bromo-5,7-dimethyl-2-phenylquinoline (a halogenated, aromatic heterocycle), a systematic screening of solvents with varying polarities is recommended.[9]
Solvent Screening Protocol:
-
Place a small amount of your compound (10-20 mg) into several test tubes.
-
Add a small amount of a single solvent (e.g., 0.5 mL) to each test tube at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent and observe if it dissolves.[7]
-
If it dissolves when hot, allow it to cool to room temperature and then in an ice bath to see if crystals form.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvents | Expected Solubility Behavior for 4-Bromo-5,7-dimethyl-2-phenylquinoline |
| Non-Polar | Hexane, Heptane | Likely to have low solubility at all temperatures. Good potential as an anti-solvent. |
| Moderately Polar | Toluene, Dichloromethane (DCM) | May dissolve the compound when hot. Good candidates for single-solvent or as the "good" solvent in a mixed system. |
| Polar Aprotic | Acetone, Ethyl Acetate | Likely to be good "good" solvents due to their ability to dissolve a wide range of organic compounds.[2] |
| Polar Protic | Ethanol, Methanol, Isopropanol | May show good solubility, especially when hot. Often used in mixed systems with water.[10] |
Q2: How does the bromo-substituent affect my choice of solvent?
A2: The bromine atom increases the molecular weight and can enhance van der Waals interactions, potentially leading to lower solubility in very non-polar solvents compared to the non-brominated analog. However, it does not drastically alter the overall polarity of the molecule, which is primarily dictated by the quinoline ring system and the phenyl group. Therefore, the general principles of solvent selection for quinoline derivatives still apply.
Q3: Can I use a solvent mixture like dichloromethane/hexane for recrystallization?
A3: Yes, a dichloromethane/hexane mixture is an excellent choice for many quinoline derivatives.[11] Dichloromethane is a good solvent for many organic compounds, while hexane is a common anti-solvent. This combination allows for fine-tuning of the solvent polarity to achieve optimal crystallization.
Q4: My crystals are very fine needles. How can I get larger crystals?
A4: The formation of very fine needles is often a result of rapid crystallization. To obtain larger crystals, the rate of crystal growth needs to be slowed down.
Techniques for Growing Larger Crystals:
-
Slower Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to slow heat loss.
-
Reduce Supersaturation: Add a slightly larger volume of the hot solvent than the minimum required for dissolution. This will lower the degree of supersaturation as the solution cools, allowing for slower, more ordered crystal growth.[6]
-
Use a More "Mediocre" Solvent: A solvent in which the compound has slightly higher solubility at room temperature will lead to a slower crystallization process.
Experimental Workflows
Diagram 1: Decision Tree for Single vs. Mixed Solvent Recrystallization
Caption: A troubleshooting guide for common problems in recrystallization.
References
- Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
- Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- University of Victoria. (n.d.). Recrystallization.
- Unknown. (n.d.). Recrystallization1.
- Unknown. (n.d.). Recrystallization-1.doc.pdf.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of York. (n.d.). Mixed-solvent recrystallisation.
- Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
- University of York. (n.d.). Solvent Choice.
- PMC. (n.d.). 2-Bromo-5,7-dimethoxy-4-phenylquinoline.
- MicroChemicals. (n.d.). Solvents and solubilities.
- Unknown. (n.d.). Recrystallization - Single Solvent.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
- ResearchGate. (2014, November 20). What is the problem with my quinolin crystal?.
- Benchchem. (n.d.). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. 2-Bromo-5,7-dimethoxy-4-phenylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility Issues of 2-Phenylquinoline Derivatives for NMR Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of 2-phenylquinoline derivatives in standard Nuclear Magnetic Resonance (NMR) solvents. As a class of compounds with significant applications in medicinal chemistry and materials science, obtaining high-quality NMR data is critical for structural elucidation and purity assessment.[1][2][3] This document is designed to be a practical, field-proven resource to help you overcome solubility hurdles and acquire clear, interpretable NMR spectra.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of 2-phenylquinoline derivatives.
Q1: Why is my 2-phenylquinoline derivative poorly soluble in a standard NMR solvent like deuterated chloroform (CDCl₃)?
The solubility of 2-phenylquinoline derivatives is governed by a delicate balance of intermolecular forces. The core structure itself possesses a large, rigid, and relatively nonpolar aromatic system, which favors dissolution in solvents like CDCl₃.[1] However, several factors can drastically reduce solubility:
-
Functional Groups: The introduction of polar functional groups (e.g., -OH, -COOH, -NH₂) or groups capable of strong hydrogen bonding can make the molecule too polar for CDCl₃, leading to poor solvation.[4]
-
π-π Stacking: The planar aromatic rings can stack on top of each other in the solid state, a strong intermolecular interaction that the solvent must overcome.
-
Crystal Lattice Energy: A highly ordered and stable crystal lattice requires a significant amount of energy to break apart. If the energy gained from solvent-solute interactions is less than the lattice energy, the compound will not dissolve.
Q2: What are the best initial solvents to try for a new 2-phenylquinoline derivative?
A systematic approach is most effective. Start with the most common and least polar solvent and progressively move to more polar options.
-
Deuterated Chloroform (CDCl₃): This is the standard starting point for many organic molecules due to its ability to dissolve a wide range of compounds and its ease of removal.[5]
-
Deuterated Acetone (Acetone-d₆): A moderately polar aprotic solvent that is an excellent next choice if CDCl₃ fails.[6]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar aprotic solvent, often called a "universal solvent" for its ability to dissolve many recalcitrant compounds, particularly those with hydrogen-bonding functionalities.[7]
-
Deuterated Methanol (Methanol-d₄): A polar protic solvent that can be effective, but be aware that it will cause the exchange (and disappearance) of signals from labile protons like -OH and -NH.[8]
Q3: How does the chemical structure of my specific derivative influence its solubility?
The principle of "like dissolves like" is paramount.[4]
-
Nonpolar Derivatives: Compounds with alkyl chains, additional nonpolar aromatic rings, or ether functionalities will likely show good solubility in CDCl₃ or deuterated benzene (C₆D₆).
-
Polar Derivatives: The presence of carboxylates, amides, hydroxyls, or primary/secondary amines significantly increases polarity. These derivatives are often more soluble in DMSO-d₆ or methanol-d₄.[9]
-
Basic Nitrogen: The quinoline ring contains a basic nitrogen atom.[10] This is a critical chemical handle that can be exploited to improve solubility in acidic conditions, as discussed in the troubleshooting guide below.[11][12]
Systematic Troubleshooting Guide for Poor Solubility
If initial attempts with common solvents have failed, follow this systematic workflow to identify a suitable sample preparation method.
}
Diagram 1: A decision-making workflow for troubleshooting solubility issues.Step 1: Sequential Solvent Screening
When a single solvent is ineffective, a systematic screen is the most logical next step. This process aims to match the polarity of the solvent with that of your compound. For a detailed methodology, refer to Protocol 1 .
Step 2: Employ Co-Solvent Systems
If no single solvent successfully dissolves your compound, a mixture of two miscible deuterated solvents can create a new solvent environment with an intermediate polarity, often achieving dissolution where pure solvents fail.[10][13]
-
Common Mixtures: A small amount of highly polar DMSO-d₆ (e.g., 5-10%) in CDCl₃ can significantly increase the solvating power without drastically altering the chemical shifts of a nonpolar compound. Conversely, for highly polar salts, a mixture of D₂O and DMSO-d₆ can be effective.[6]
-
Causality: Co-solvents work by disrupting the solute-solute interactions more effectively than a single solvent. They fine-tune the dielectric constant of the medium, creating a more favorable environment for the solute molecules to be surrounded and solvated.
-
Note: When using a co-solvent system, the spectrometer lock can sometimes be challenging. Ensure you specify the correct lock solvent (usually the major component) during instrument setup.[13]
Step 3: Modify the Sample's Chemical Environment (pH Adjustment)
This is a powerful and often overlooked technique for quinoline-based compounds. The nitrogen atom on the quinoline ring is weakly basic and can be protonated by an acid to form a cationic salt.[10][11] This salt is typically much more soluble in polar solvents than its neutral free-base counterpart.[12][14]
}
Diagram 2: Protonation of the quinoline nitrogen in acidic conditions to form a more soluble salt.-
How to Implement: Add a very small amount (e.g., 1-5 µL) of a deuterated acid, such as trifluoroacetic acid-d (TFA-d) or a dilute solution of DCl in D₂O, to your sample dissolved in a polar solvent like DMSO-d₆ or Methanol-d₄. Sonication can aid dissolution. For a detailed methodology, refer to Protocol 3 .
-
Caution: The addition of acid will cause significant changes in the chemical shifts of protons near the quinoline nitrogen. This is expected and is a consequence of the change in the electronic environment upon protonation.[15]
Step 4: Advanced Techniques for Highly Insoluble Compounds
When all else fails, several advanced, specialized techniques can be considered:
-
Micellar NMR: This method involves using surfactants to form micelles in solution. The insoluble compound is encapsulated within the hydrophobic core of the micelle, allowing for analysis in an aqueous environment.[16][17][18] This is particularly useful for studying drug-membrane interactions but requires significant optimization.
-
Deuterated Ionic Liquids: These are salts that are liquid at room temperature and are extremely powerful solvents due to their high polarity and ionic nature.[19] They can dissolve compounds that are intractable in all common organic solvents, such as cellulose.[19][20] However, they are viscous, expensive, and can make sample recovery difficult.
-
Solid-State NMR (ssNMR): If obtaining a solution is truly impossible, the structure can be analyzed directly in the solid phase.[21] This is a specialized technique that requires different instrumentation and expertise but can provide valuable structural information on crystalline or amorphous solids.
Data & Protocols
Table 1: Properties of Common Deuterated NMR Solvents
| Solvent | Abbreviation | Residual ¹H Shift (ppm) | Polarity (Dielectric Constant) | Key Characteristics & Best Use For |
| Chloroform-d | CDCl₃ | 7.26 | 4.8 | Standard starting solvent for general organic compounds of low to moderate polarity. |
| Benzene-d₆ | C₆D₆ | 7.16 | 2.3 | Nonpolar; useful for inducing different chemical shifts (aromatic solvent-induced shifts). |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | 21.0 | Good for a wide range of compounds; more polar than CDCl₃.[5] |
| Acetonitrile-d₃ | CD₃CN | 1.94 | 37.5 | Aprotic polar solvent; good thermal stability for variable temperature studies.[9] |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | 2.50 | 47.0 | Highly polar; excellent for polar compounds, salts, and molecules with H-bond donors/acceptors.[7] |
| Methanol-d₄ | CD₃OD | 3.31, 4.87 (OH) | 32.7 | Polar protic solvent; dissolves polar compounds but will exchange with labile protons (-OH, -NH).[9] |
| Deuterium Oxide | D₂O | ~4.79 (HOD) | 80.1 | For water-soluble compounds and salts; confirms exchangeable protons.[9] |
Note: Residual solvent peak positions can vary slightly depending on temperature, pH, and solute concentration.
Experimental Protocols
Protocol 1: Step-by-Step Solvent Screening Workflow
-
Prepare Stock Vials: Weigh approximately 1-2 mg of your 2-phenylquinoline derivative into three separate clean, dry vials.
-
Test First Solvent (CDCl₃): To the first vial, add ~0.7 mL of CDCl₃. Vortex or sonicate for 1-2 minutes.
-
Assess Solubility: Visually inspect the solution against a dark background. If the solution is perfectly clear with no visible particles, it is soluble.[22] If not, proceed to the next solvent.
-
Test Subsequent Solvents: Repeat step 2 and 3 sequentially with Acetone-d₆ and then DMSO-d₆ in the remaining vials until a suitable solvent is found.
-
Transfer and Filter: Once a clear solution is obtained, filter it through a small plug of glass wool or a syringe filter directly into a clean NMR tube to remove any dust or microparticulates.[6]
Protocol 2: Preparation of a Co-Solvent System for NMR
-
Initial Dissolution Attempt: Add the bulk of the solvent (e.g., 0.6 mL of CDCl₃) to ~5-10 mg of your compound in a vial. Sonicate.
-
Titrate with Co-Solvent: While vortexing or sonicating, add the more polar co-solvent (e.g., DMSO-d₆) dropwise (using a pipette) until the compound fully dissolves. Keep track of the volume added.
-
Optimize Ratio: Aim to use the minimum amount of the co-solvent necessary for dissolution to minimize its impact on the spectrum. A final concentration of 5-15% of the stronger solvent is often sufficient.
-
Filter and Transfer: Filter the final solution into an NMR tube.
Protocol 3: pH Adjustment for Enhancing Solubility
-
Select Base Solvent: Dissolve or suspend ~5-10 mg of your compound in ~0.7 mL of a polar deuterated solvent (DMSO-d₆ or Methanol-d₄ are good choices) in a vial.
-
Prepare Acid Stock: If necessary, prepare a dilute stock solution of your deuterated acid (e.g., 1% TFA-d in the parent solvent) to allow for more controlled addition.
-
Acidify the Sample: Add 1-2 µL of the deuterated acid (or the dilute stock) directly to the sample vial.
-
Promote Dissolution: Cap the vial and sonicate for 5-10 minutes. Visually inspect for dissolution.
-
Iterate if Necessary: If the compound remains insoluble, add another 1-2 µL of acid and repeat the sonication. Use the minimum amount of acid required.
-
Self-Validation: The successful formation of the salt and subsequent dissolution is a self-validating outcome. For precise work, the final pH can be measured using a specialized micro-pH electrode designed for NMR tubes, but this is often unnecessary for routine characterization.[23][24]
-
Filter and Transfer: Filter the clear, acidified solution into an NMR tube.
References
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 111. Retrieved from [Link][11][12]
-
Chem-Impex. (n.d.). 2-Phenylquinoline. Retrieved from [Link][1]
-
Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link][14]
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Analyzing NMR data. (n.d.). Sample requirements. Retrieved from [Link][22]
-
ResearchGate. (n.d.). Sample preparation. Retrieved from [Link][23]
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link][5]
-
Jiang, N., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. Retrieved from [Link][25][26]
-
Urbańczyk, M., et al. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. RSC Advances, 14, 6145-6152. Retrieved from [Link][15]
-
Waldeck, D. H. (1998). NMR techniques applied to micellar systems. Current Opinion in Colloid & Interface Science, 3(5), 503-508. Retrieved from [Link][16]
-
ResearchGate. (2021, January 14). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol? Retrieved from [Link][7]
-
The Duke NMR Center. (n.d.). Sample Preparation. Retrieved from [Link][8]
-
Ulmius, M., et al. (1982). NMR studies of hydrocarbons solubilized in aqueous micellar solutions. Journal of Colloid and Interface Science, 88(2), 399-407. Retrieved from [Link][27]
-
Al-Masoudi, N. A., et al. (2015). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Letters in Organic Chemistry, 9(10), 735-740. Retrieved from [Link][3]
-
Li, Y., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules, 27(16), 5122. Retrieved from [Link][17]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link][4]
-
Prest, E. G., et al. (2014). Optimized Reverse Micelle Surfactant System for High-Resolution NMR Spectroscopy of Encapsulated Proteins and Nucleic Acids Dissolved in Low Viscosity Fluids. Journal of the American Chemical Society, 136(6), 2281-2284. Retrieved from [Link][18]
-
R Discovery. (2015, December 4). Micellar Systems: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link][28]
-
ANSTO. (2022, November 22). Deuterated ionic liquids. Retrieved from [Link][19]
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ResearchGate. (2014, February 20). What is the best solvent for solution NMR spectroscopy for cellulose? Retrieved from [Link][20]
-
ResearchGate. (2017, March 17). When have I a compound which is insoluble in all kinds of solvents used in NMR, what other techniques could I use to confirm the structure precisely? Retrieved from [Link][21]
-
Scholars' Mine. (n.d.). In situ pH determination based on the NMR analysis of ¹H-NMR signal intensities and ¹⁹F-NMR chemical shifts. Retrieved from [Link][24]
-
ResearchGate. (2015, November 8). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? Retrieved from [Link][13]
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Technical Support Center: Minimizing Side Products in the Bromination of 2-Phenyl-4-Quinolones
Welcome to the technical support center for the bromination of 2-phenyl-4-quinolones. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial transformation. The 2-phenyl-4-quinolone scaffold is a privileged structure in drug discovery, and its selective functionalization is key to developing novel therapeutic agents.[1] However, the electrophilic bromination of this heterocycle is often plagued by side reactions, leading to challenges in yield, purity, and regioselectivity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and achieve your desired monobrominated product with high fidelity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of 2-phenyl-4-quinolones, offering explanations for the underlying causes and providing actionable, step-by-step protocols for remediation.
Problem 1: Low Yield of the Desired Monobrominated Product and Formation of Multiple Constitutional Isomers
Symptoms:
-
Complex ¹H NMR and ¹³C NMR spectra of the crude product, indicating a mixture of isomers.
-
Multiple spots on Thin Layer Chromatography (TLC) that are difficult to separate.
-
Low isolated yield of the target isomer after chromatography.
Root Cause Analysis:
The 2-phenyl-4-quinolone scaffold possesses multiple sites susceptible to electrophilic attack. The regiochemical outcome is a delicate balance of the directing effects of the various substituents. The lone pair on the nitrogen atom and the phenyl group at C2 are activating, while the carbonyl group at C4 is deactivating. This interplay can lead to bromination at several positions, primarily C3, C6, and C8, and potentially on the C2-phenyl ring.[2][3]
The formation of multiple isomers is often a result of reaction conditions that are too harsh or a brominating agent that is too reactive, leading to a loss of selectivity.
Workflow for Diagnosing Regioselectivity Issues
Caption: A stepwise workflow for diagnosing and resolving unexpected regioselectivity.
Solutions and Experimental Protocols:
Solution A: Switch to a Milder Brominating Agent
-
Rationale: N-Bromosuccinimide (NBS) is generally a more selective brominating agent than molecular bromine (Br₂) for electron-rich aromatic systems because it provides a low, steady concentration of Br₂ in the reaction medium.[4][5][6] This minimizes the formation of highly reactive electrophilic species that can lead to indiscriminate bromination.
-
Protocol:
-
Dissolve the 2-phenyl-4-quinolone (1.0 equiv) in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by TLC.
-
Upon completion, filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Solution B: Optimize Solvent and Temperature
-
Rationale: The polarity of the solvent can influence the stability of the Wheland intermediate formed during electrophilic aromatic substitution, thereby affecting the regioselectivity.[7] Non-polar aprotic solvents often favor a specific regioisomer. Lowering the reaction temperature can also increase selectivity by favoring the pathway with the lowest activation energy.
-
Protocol:
-
Dissolve the 2-phenyl-4-quinolone (1.0 equiv) in a non-polar solvent like CCl₄.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Br₂ (1.05 equiv) in CCl₄ dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C, monitoring by TLC.
-
If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Perform an aqueous work-up and purification as described in the previous protocol.
-
Problem 2: Formation of Di- and Tri-brominated Side Products (Over-bromination)
Symptoms:
-
Mass spectrometry data shows peaks corresponding to the addition of two or three bromine atoms.
-
The desired monobrominated product is consumed over time, even with stoichiometric amounts of the brominating agent.
Root Cause Analysis:
The monobrominated product is often more electron-rich and thus more activated towards further electrophilic substitution than the starting material. This can lead to a rapid second or even third bromination, resulting in a mixture of polybrominated species. This is particularly prevalent when using highly reactive brominating agents or when the reaction is allowed to proceed for too long. Studies on related tetrahydroquinolines have shown the formation of di- and tri-bromo derivatives.[2][3]
Mechanistic Insight into Over-bromination
Caption: Reaction cascade leading to over-bromination.
Solutions and Experimental Protocols:
Solution A: Precise Stoichiometric Control and Slow Addition
-
Rationale: Carefully controlling the amount of the brominating agent is critical. Using a slight excess can lead to over-bromination. Slow, dropwise addition of the brominating agent ensures that its concentration in the reaction mixture remains low, favoring the initial monobromination step.
-
Protocol:
-
Dissolve the 2-phenyl-4-quinolone (1.0 equiv) in a suitable solvent (e.g., dichloromethane, CH₂Cl₂).
-
Prepare a dilute solution of the brominating agent (e.g., Br₂ or NBS) (1.0 equiv) in the same solvent.
-
Add the brominating agent solution dropwise to the quinolone solution over a period of 1-2 hours at a controlled temperature (e.g., 0 °C).
-
Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction immediately by adding a saturated aqueous solution of sodium thiosulfate.
-
Proceed with work-up and purification.
-
Solution B: Use of a Lewis Acid Catalyst to Enhance Selectivity
-
Rationale: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can activate the brominating agent, making the electrophile more selective.[8] This can sometimes favor a specific position and reduce the rate of subsequent brominations. However, this approach must be used with caution as it can also increase reactivity and potentially lead to more side products if not optimized.
-
Protocol:
-
Dissolve the 2-phenyl-4-quinolone (1.0 equiv) in a solvent like CH₂Cl₂.
-
Add a catalytic amount of FeBr₃ (e.g., 0.1 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of Br₂ (1.0 equiv) in CH₂Cl₂.
-
Monitor the reaction carefully and quench as soon as the starting material is consumed.
-
Perform an aqueous work-up, ensuring to wash with a solution that can remove the iron catalyst (e.g., dilute HCl), followed by purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely position for the first bromination on the 2-phenyl-4-quinolone ring system?
A1: The most probable site for the initial electrophilic attack is the C3 position of the quinolone ring. The enamine-like character of the B-ring makes the C3 position electron-rich and susceptible to electrophilic substitution. Several synthetic methods that construct the quinoline ring with a pre-installed bromine atom target the C3 position.[9][10][11] However, depending on the specific substituents on the phenyl ring and the N1 position, bromination at the C6 or C8 positions of the A-ring can also be competitive.
Q2: Can bromination occur on the C2-phenyl ring?
A2: Yes, bromination on the C2-phenyl ring is a possible side reaction, especially if the phenyl ring itself contains activating substituents (e.g., methoxy, alkyl groups). The quinolone nucleus is generally more reactive than a simple benzene ring, but if the quinolone ring is deactivated or sterically hindered, attack on the C2-phenyl ring becomes more likely. Careful analysis of the product mixture by 2D NMR techniques (like NOESY or HMBC) can help identify the location of the bromine atom.
Q3: How does N-substitution on the quinolone nitrogen affect the reaction?
A3: N-substitution can significantly influence both the reactivity and regioselectivity. An N-alkyl or N-aryl group can alter the electron density of the quinolone ring system and introduce steric hindrance. For instance, studies on the related 2-phenyl-1,2,3,4-tetrahydroquinoline system have shown that N-substitution leads to selective monobromination at the C6 position, whereas the N-H analogue gives a mixture of di- and tri-brominated products.[2] This suggests that protecting the nitrogen atom can be a viable strategy to control the outcome of the bromination.
Q4: What are the best analytical techniques to characterize the products and identify side products?
A4: A combination of techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: These are the primary tools for determining the structure of the main product and identifying isomers. The disappearance of a proton signal in the aromatic region and the corresponding shift in the ¹³C spectrum are indicative of bromination.
-
Mass Spectrometry (MS): MS is crucial for confirming the molecular weight of the products and identifying the presence of mono-, di-, and poly-brominated species by their characteristic isotopic patterns for bromine.[12]
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are invaluable for definitively assigning the position of the bromine atom, especially when dealing with complex isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for assessing the purity of the product and quantifying the ratio of different isomers in the crude reaction mixture.[13]
Q5: Are there any safety precautions to consider when working with brominating agents?
A5: Yes, both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are hazardous and must be handled with care in a well-ventilated fume hood.
-
Molecular Bromine (Br₂): It is highly corrosive, toxic, and volatile. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.
-
N-Bromosuccinimide (NBS): It is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for any reagent before use.
Data Summary: Brominating Agent and Solvent Effects
The following table provides a qualitative summary of how the choice of brominating agent and solvent can influence the outcome of the reaction.
| Brominating Agent | Solvent System | Expected Selectivity | Risk of Over-bromination |
| N-Bromosuccinimide (NBS) | Non-polar (CCl₄, CHCl₃) | Generally higher | Lower |
| N-Bromosuccinimide (NBS) | Polar aprotic (DMF, CH₃CN) | May decrease | Moderate |
| Molecular Bromine (Br₂) | Non-polar (CCl₄, CH₂Cl₂) | Moderate | High |
| Molecular Bromine (Br₂) | Polar protic (Acetic Acid) | Can be variable | Very High |
References
- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7659.
-
Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II. Available at: [Link]
-
Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Available at: [Link]
-
Fun, H.-K., et al. (2014). The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 8), 785–790. Available at: [Link]
-
Semantic Scholar. (2016, June 7). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). Available at: [Link]
-
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available at: [Link]
-
Chemistry Stack Exchange. (2015, December 27). Bromination of Phenylacetone. Available at: [Link]
-
MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available at: [Link]
-
Reddit. (2021, March 12). I understand the bromination mechanism. How does a primary alcohol affect the reaction? r/OrganicChemistry. Available at: [Link]
-
ACS Publications. (2012, August 3). Lewis Acid-Triggered Selective Zincation of Chromones, Quinolones, and Thiochromones: Application to the Preparation of Natural Flavones and Isoflavones. Journal of the American Chemical Society. Available at: [Link]
-
Zemtsova, M. N., et al. (2015). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry, 51(5), 636–639. Available at: [Link]
-
Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Available at: [Link]
-
ResearchGate. (2023, November 7). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Available at: [Link]
-
PMC. (n.d.). Cu(I)-Catalyzed Alkynylation of Quinolones. Available at: [Link]
-
Gupea. (2025, March 14). Boron Directed Regioselective Aromatic Ortho- Functionalizations. Available at: [Link]
-
Chemistry Stack Exchange. (2017, May 11). Explain the selectivity in bromination of this compound with two substituted benzene rings. Available at: [Link]
-
ResearchGate. (2013, September 6). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]
-
PubMed. (2001, October 15). Alkylation of 2-phenyl-4-quinolones: synthetic and structural studies. Available at: [Link]
-
ResearchGate. (n.d.). Functionality elaboration of 4-bromo-quinolines. Available at: [Link]
-
MDPI. (n.d.). Catalyst-Free Selective C5-H Bromination and Chlorination of 8-Amido Quinolines. Available at: [Link]
-
PMC. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available at: [Link]
-
PMC. (n.d.). One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. Available at: [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]
-
Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa Pharmacological Journal, (2), 28-35. Available at: [Link]
-
MDPI. (2017, February 7). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available at: [Link]
-
PMC. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Available at: [Link]
-
Scribd. (n.d.). Solvent Impact on Phenol Bromination. Available at: [Link]
- Google Patents. (n.d.). US3146244A - Selective bromination of isolated double bonds in steroidal compounds.
-
MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Available at: [Link]
-
PubMed. (2004, May). Influence of solvent composition on the solid phase at equilibrium with saturated solutions of quinolones in different solvent mixtures. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]
-
RSC Publishing. (n.d.). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics. Available at: [Link]
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Validation & Comparative
High-Resolution 1H NMR Characterization Guide: 4-Bromo-5,7-dimethyl-2-phenylquinoline
[1]
Executive Summary
Objective: This guide provides a definitive technical framework for the structural validation of 4-Bromo-5,7-dimethyl-2-phenylquinoline , a critical intermediate in the synthesis of pharmacologically active quinoline scaffolds (e.g., antimalarials, anticancer agents).[1]
The Challenge: Distinguishing the target 4-bromo derivative from its direct precursor, 5,7-dimethyl-2-phenylquinolin-4(1H)-one (the "quinolone"), and potential regioisomers requires precise interpretation of the aromatic region and methyl substituent effects.
The Solution: This guide compares the spectral "performance"—defined here as diagnostic resolution and structural confirmation—of the target molecule against its alternatives. It establishes a self-validating assignment protocol based on steric "peri-effects" and coupling constants.[1]
Structural Analysis & Assignment Strategy
The Molecule[2][3][4][5][6][7]
Assignment Logic (The "Why" Behind the Peaks)
The 1H NMR spectrum in
Zone A: The "Peri-Effect" (Methyls)
In 5,7-dimethylquinolines, the methyl group at Position 5 is spatially crowded by the substituent at Position 4 (the "peri" position).
-
Target (4-Br): The large Bromine atom exerts a steric deshielding effect (Van der Waals compression) on the 5-Me protons.[1]
-
Precursor (4-C=O): The carbonyl oxygen has a different anisotropic cone and electronic effect.[1]
-
Result: The 5-Me signal appears downfield of the 7-Me signal.[1]
Zone B: The Diagnostic Singlet (H3)
-
H3 Proton: Located between the Phenyl ring (Pos 2) and the Bromine (Pos 4).[1]
-
Multiplicity: Because C2 and C4 are substituted, H3 must appear as a sharp singlet . Any splitting here indicates an impurity or wrong isomer.[1]
Zone C: The Meta-Coupled Pair (H6 & H8)
Comparative Performance: Target vs. Alternatives
This section objectively compares the NMR profile of the target product against its primary "competitors" in the reaction mixture: the starting material (Precursor) and potential isomers.
Comparison 1: Target vs. Precursor (The "Conversion Check")
Context: The synthesis typically involves treating the 4-quinolone with
| Feature | Target Product (4-Bromo) | Alternative/Precursor (4-Quinolone) | Diagnostic Verdict |
| H3 Signal | Sharp Singlet (~8.0 - 8.2 ppm) | Broad/Upfield or vinylic (if tautomerizes) | Primary Indicator. Sharpness confirms aromatization.[1] |
| NH / OH | Absent | Present (Broad singlet, >10 ppm or exchangeable) | Absence of exchangeable proton confirms product.[1] |
| 5-Me Shift | Deshielded (~2.8 - 2.9 ppm) due to Br-Me steric clash.[1] | Shielded relative to product (~2.4 - 2.6 ppm).[1] | Shift confirms substitution at C4. |
| Solubility | High in | Poor in | Solubility change is a physical indicator.[1] |
Comparison 2: Target vs. Regioisomer (The "Structure Check")
Context: Confirming the methyls are at 5,7 and not 6,8 or 5,8.
| Feature | 5,7-Dimethyl (Target) | 6,8-Dimethyl (Alternative) | Differentiation |
| Aromatic Pattern | Two Doublets (Meta-coupled) (H6, H8) | Two Doublets (Meta-coupled) (H5, H7) | Ambiguous if looking only at splitting.[1] |
| H5/H8 Identification | H8 is present (Deshielded by N). H5 is absent (Methyl).[1] | H5 is present (Deshielded by 4-Br).[1] H8 is absent (Methyl).[1] | NOE Experiment: Irradiate Methyls. If NOE observed at H4/Br site, it's 5-Me.[1] |
| Coupling Constant | Indistinguishable by |
Experimental Data & Protocol
Predicted Spectral Data (in , 400 MHz)
Based on substituent additivity rules and analogous 4-bromo-2-phenylquinoline systems.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H8 | 8.25 | Doublet (d) | 1H | Deshielded by Ring Nitrogen (Anisotropic).[1] | |
| H3 | 8.10 | Singlet (s) | 1H | - | Isolated between Ph and Br.[1] |
| Ph-Ortho | 8.05 | Multiplet (m) | 2H | - | Ortho protons of 2-Phenyl group.[1] |
| Ph-Meta/Para | 7.50 - 7.60 | Multiplet (m) | 3H | - | Remaining phenyl protons.[1] |
| H6 | 7.45 | Doublet (d) | 1H | Meta-coupled to H8. | |
| 5-Me | 2.85 | Singlet (s) | 3H | - | Deshielded by 4-Br (Peri-effect).[1] |
| 7-Me | 2.55 | Singlet (s) | 3H | - | Standard aromatic methyl.[1] |
Step-by-Step Characterization Workflow
-
Sample Prep: Dissolve ~10 mg of the isolated solid in 0.6 mL of
.-
Note: If the sample is not soluble in chloroform, it is likely the unreacted quinolone precursor (salt form). Use
only if necessary, but note that chemical shifts will vary.[1]
-
-
Acquisition: Run standard proton sequence (16 scans minimum).[1]
-
Processing: Calibrate to TMS (0.00 ppm) or residual
(7.26 ppm). -
Validation Gate (See Diagram Below):
Visualizations
Diagram 1: Synthesis & Validation Logic
This workflow illustrates the decision process for confirming the product using NMR.
Caption: Logic flow for validating the conversion of quinolone to 4-bromo-quinoline using 1H NMR markers.
Diagram 2: Assignment Logic Tree
How to assign the specific protons based on the spectrum.[1]
Caption: Structural assignment hierarchy distinguishing the diagnostic H3 singlet and the differentially shielded methyl groups.
References
-
National Institutes of Health (NIH). (2022).[1] Design, Synthesis, and NMR Characterization of New 4-Quinolones. PubMed Central.[1] Retrieved from [Link]
-
Reich, H. J. (2020).[1] 1H NMR Chemical Shifts: Heterocycles and Substituent Effects. University of Wisconsin / ACS Division of Organic Chemistry.[1] Retrieved from [Link][1]
A Comparative Guide to the ¹³C NMR Chemical Shifts of the 5,7-Dimethyl-2-Phenylquinoline Core
For Researchers, Scientists, and Drug Development Professionals
The Quinoline Core: A ¹³C NMR Perspective
The ¹³C NMR spectrum of a quinoline derivative provides a unique fingerprint of its carbon framework. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, which is influenced by the presence of heteroatoms, substituent groups, and their positions on the ring system. The introduction of a phenyl group at the 2-position and methyl groups at the 5- and 7-positions on the quinoline core induces notable shifts in the resonance of the carbon atoms, providing valuable structural information.
Comparative Analysis: 2-Phenylquinoline vs. 5,7-Dimethyl-2-Phenylquinoline
To understand the impact of the methyl substituents, we first consider the experimentally determined ¹³C NMR chemical shifts of the parent 2-phenylquinoline. This will serve as our baseline for comparison. The predicted shifts for 5,7-dimethyl-2-phenylquinoline are derived by applying known methyl substituent effects to the quinoline ring system.
Table 1: Comparison of Experimental ¹³C NMR Chemical Shifts for 2-Phenylquinoline and Predicted Shifts for 5,7-Dimethyl-2-Phenylquinoline (in CDCl₃)
| Carbon Atom | 2-Phenylquinoline (Experimental, ppm)[1] | 5,7-Dimethyl-2-Phenylquinoline (Predicted, ppm) | Rationale for Predicted Shift |
| C-2 | 157.4 | ~157.5 | Minimal change expected as the methyl groups are distant. |
| C-3 | 119.0 | ~119.2 | Minor downfield shift due to electronic effects from the remote methyl groups. |
| C-4 | 136.8 | ~137.0 | Minor downfield shift. |
| C-4a | 127.5 | ~128.0 | Downfield shift due to the electronic effect of the C-5 methyl group. |
| C-5 | 129.8 | ~138.0 | Significant downfield shift due to the direct attachment of the methyl group (ipso-carbon). |
| C-6 | 126.3 | ~127.5 | Downfield shift influenced by both methyl groups. |
| C-7 | 129.7 | ~139.0 | Significant downfield shift due to the direct attachment of the methyl group (ipso-carbon). |
| C-8 | 127.6 | ~126.0 | Upfield shift due to the ortho-effect of the C-7 methyl group. |
| C-8a | 148.3 | ~148.5 | Minor downfield shift. |
| C-1' | 139.7 | ~139.7 | No significant change expected on the phenyl ring. |
| C-2', C-6' | 127.5 | ~127.5 | No significant change expected on the phenyl ring. |
| C-3', C-5' | 128.9 | ~128.9 | No significant change expected on the phenyl ring. |
| C-4' | 129.3 | ~129.3 | No significant change expected on the phenyl ring. |
| 5-CH₃ | - | ~21.0 | Typical chemical shift for an aromatic methyl group. |
| 7-CH₃ | - | ~21.5 | Typical chemical shift for an aromatic methyl group. |
The predicted values are based on the additive effects of methyl substitution on aromatic systems. The most significant changes are expected for the carbons directly attached to the methyl groups (C-5 and C-7) and their neighboring carbons.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To validate the predicted chemical shifts and obtain definitive structural confirmation, the following experimental protocol for acquiring a ¹³C NMR spectrum of a quinoline derivative is recommended.[2]
1. Sample Preparation:
-
Weigh approximately 20-50 mg of the purified 5,7-dimethyl-2-phenylquinoline.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube.[3] Other solvents like DMSO-d₆ or methanol-d₄ can be used if solubility is an issue, but be aware that chemical shifts are solvent-dependent.
-
Ensure the solution is free of particulate matter.
2. NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Lock the spectrometer onto the deuterium signal of the solvent.
3. Data Acquisition:
-
A proton-decoupled pulse sequence is standard for simplifying the spectrum and enhancing the signal-to-noise ratio.[2]
-
Key parameters to consider include:
-
Spectral Width: Sufficient to encompass all expected carbon resonances (typically 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is common to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: This will depend on the sample concentration. For a dilute sample, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.[2]
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow for acquiring and analyzing the ¹³C NMR data for 5,7-dimethyl-2-phenylquinoline.
Caption: Workflow for ¹³C NMR data acquisition and analysis.
Comparative Data with Other Substituted Quinolines
To further contextualize the predicted chemical shifts, it is valuable to compare them with experimental data from other substituted quinolines.
Table 2: Experimental ¹³C NMR Chemical Shifts for Selected Substituted Quinolines (in CDCl₃)
| Compound | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | C-7 (ppm) | Reference |
| 2-Chloroquinoline | ~151 | ~140 | ~129 | ~128 | [2] |
| 2-Phenyl-4-quinolinecarboxylic acid | - | ~147 | ~130 | ~129 | [5] |
| 3-Benzyl-2-phenylquinoline | ~160 | - | ~129 | ~128 | [6] |
| 2-(p-Tolyl)quinoline | ~157 | ~137 | ~130 | ~129 | [1] |
This comparative data highlights how different substituents electronically influence the quinoline core, providing a richer understanding of the structure-property relationships that can be elucidated through ¹³C NMR spectroscopy. The presence of electron-withdrawing groups like chlorine or a carboxylic acid generally leads to downfield shifts for nearby carbons, while electron-donating groups have the opposite effect.
Conclusion
While a definitive experimental ¹³C NMR spectrum for 5,7-dimethyl-2-phenylquinoline is pending, a robust prediction of its chemical shifts can be made based on the well-established principles of NMR spectroscopy and a comparative analysis of structurally related compounds. The presented data and protocols offer a solid foundation for researchers engaged in the synthesis and characterization of novel quinoline derivatives. The acquisition of experimental data for this specific compound would be a valuable contribution to the spectroscopic database of this important class of heterocyclic compounds.
References
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
- SUPPORTING INFORM
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
- Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines.
- Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC.
- Supplementary Inform
- Design, Synthesis, Spectral Characterization and Antidepressant Evaluation of 2,4-Diphenylquinoline Deriv
- C13 NMR and X-Nuclei Reference D
- Technical Support Center: NMR Analysis of 2-Phenylquinoline Deriv
- Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication.
- database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
- NMR Database for Faster Structural D
- Tables For Organic Structure Analysis.
- 13C NMR Chemical Shift.
- A General and Practical Bifunctional Cobalt Catalytic System for N-Heterocycle Assembly via Acceptorless Dehydrogen
- Supplementary Inform
Sources
Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-5,7-dimethyl-2-phenylquinoline
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation pattern of a molecule is its unique fingerprint, offering profound insights into its structure. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-5,7-dimethyl-2-phenylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. By juxtaposing this with established fragmentation principles of related chemical moieties, this document serves as a practical reference for the structural elucidation of complex heterocyclic compounds.
Introduction: The Quinoline Core and the Imperative of Structural Verification
Quinolines and their derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities and finding applications as pharmaceuticals, catalysts, and dyes. The specific substitution pattern on the quinoline scaffold dictates its function. For 4-Bromo-5,7-dimethyl-2-phenylquinoline, the bromine atom, two methyl groups, and a phenyl ring each introduce unique electronic and steric properties. Accurate structural confirmation is paramount, and mass spectrometry is a primary analytical technique for this purpose. Understanding the fragmentation behavior under ionization is not merely an academic exercise; it is a critical step in confirming synthesis, identifying metabolites, and ensuring the purity of drug candidates.
This guide will focus on the fragmentation pattern of 4-Bromo-5,7-dimethyl-2-phenylquinoline under Electron Ionization (EI), a hard ionization technique that induces extensive and informative fragmentation. We will dissect the probable cleavage points and rearrangements, comparing them with the known behavior of simpler quinolines, bromo-aromatics, and alkyl-substituted aromatic systems.
The Predicted Fragmentation Cascade of 4-Bromo-5,7-dimethyl-2-phenylquinoline
Under electron ionization at a standard 70 eV, the 4-Bromo-5,7-dimethyl-2-phenylquinoline molecule will be ionized to a molecular ion (M⁺˙), which is expected to be of moderate to high intensity due to the stability of the aromatic system. The presence of the bromine atom will result in a characteristic M/M+2 isotopic pattern with a nearly 1:1 ratio, a tell-tale sign for bromine-containing compounds.[1][2] The subsequent fragmentation is predicted to follow several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses.
Key Predicted Fragmentation Pathways:
-
Loss of a Bromine Radical: A primary and highly probable fragmentation step is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This will result in a significant fragment ion at [M-Br]⁺. The stability of the resulting quinolinyl cation contributes to the favorability of this pathway.
-
Loss of a Methyl Radical: Cleavage of a C-CH₃ bond from one of the methyl groups will lead to the loss of a methyl radical (•CH₃), resulting in an [M-CH₃]⁺ ion. This is a common fragmentation for alkyl-substituted aromatic compounds. The resulting ion can be stabilized through resonance.
-
Loss of HCN: A characteristic fragmentation of the quinoline ring itself is the expulsion of a neutral hydrogen cyanide (HCN) molecule.[3][4] This can occur from the molecular ion or subsequent fragment ions, leading to peaks at [M-HCN]⁺˙ or [M-Br-HCN]⁺.
-
Phenyl Group Fragmentation: The 2-phenyl substituent can also be a site of fragmentation. Cleavage of the bond connecting the phenyl group to the quinoline ring can result in a phenyl cation ([C₆H₅]⁺, m/z 77) or a quinolinyl cation, depending on where the charge is retained.
-
Sequential Losses: A cascade of fragmentations is expected, such as the initial loss of a bromine radical followed by the loss of a methyl radical, or vice versa. The combination of these losses will produce a series of fragment ions that can be used to piece together the structure of the parent molecule.
The following table summarizes the predicted major fragment ions for 4-Bromo-5,7-dimethyl-2-phenylquinoline. The exact mass of the molecular ion is approximately 339.06 g/mol for the ⁷⁹Br isotope and 341.06 g/mol for the ⁸¹Br isotope.
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Intensity | Rationale |
| 339/341 | [C₁₈H₁₄BrN]⁺˙ | - | Moderate to High | Molecular Ion (M⁺˙) with characteristic Br isotope pattern. |
| 324/326 | [C₁₇H₁₁BrN]⁺˙ | •CH₃ | Moderate | Loss of a methyl radical from the molecular ion. |
| 260 | [C₁₈H₁₄N]⁺ | •Br | High | Loss of a bromine radical, a very stable fragment. |
| 245 | [C₁₇H₁₁N]⁺ | •Br, •CH₃ | Moderate | Sequential loss of a bromine and a methyl radical. |
| 233 | [C₁₇H₁₃N]⁺˙ | HCN, •Br | Low to Moderate | Loss of HCN from the [M-Br]⁺ fragment. |
| 77 | [C₆H₅]⁺ | C₁₂H₉BrN | Low to Moderate | Formation of the phenyl cation. |
Visualizing the Fragmentation Pathway
The predicted fragmentation cascade can be visualized as a directed graph, where nodes represent ions and edges represent fragmentation steps with their corresponding neutral losses.
Caption: Predicted EI fragmentation of 4-Bromo-5,7-dimethyl-2-phenylquinoline.
Comparative Analysis: Contextualizing the Fragmentation Pattern
To build confidence in the predicted fragmentation, it is instructive to compare it with the known fragmentation of simpler, related molecules.
-
Quinoline: The mass spectrum of unsubstituted quinoline is dominated by the molecular ion and a significant fragment resulting from the loss of HCN.[4][5][6] This foundational fragmentation is expected to be conserved in its substituted derivatives.
-
Bromobenzene: The mass spectrum of bromobenzene shows a prominent molecular ion with the characteristic M/M+2 isotopic pattern and a base peak corresponding to the loss of the bromine atom to form the phenyl cation. This supports the prediction of C-Br bond cleavage as a major fragmentation pathway.
-
Toluene (Methylbenzene): Toluene readily loses a hydrogen atom to form the stable tropylium cation. While the methyl groups on the quinoline ring are attached to an aromatic system, the loss of a methyl radical is a more likely scenario than rearrangement to a tropylium-like structure due to the more complex fused ring system.
-
Alternative Ionization Techniques:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in a protonated molecule, [M+H]⁺, with minimal fragmentation.[7][8] An ESI-MS/MS experiment would be required to induce fragmentation. In this case, the fragmentation would likely be initiated from the protonated molecule and might show different fragmentation patterns compared to the radical cation formed in EI. For instance, the loss of neutral HBr might be observed.
-
Chemical Ionization (CI): CI is another soft ionization technique that would likely produce a strong [M+H]⁺ ion and less fragmentation than EI. The choice of reagent gas in CI can be tuned to control the extent of fragmentation, offering a complementary analytical approach.
-
Best Practices for Experimental Verification
To experimentally validate the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is recommended.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 1 mg of 4-Bromo-5,7-dimethyl-2-phenylquinoline in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
GC-MS System Configuration:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 280 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-500.
-
Solvent Delay: Set appropriately to avoid filament damage from the solvent peak (e.g., 3 minutes).
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 4-Bromo-5,7-dimethyl-2-phenylquinoline.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern outlined in this guide. Pay close attention to the isotopic pattern for bromine-containing fragments.
-
Experimental Workflow Diagram:
Caption: A general workflow for the GC-MS analysis of the target compound.
Conclusion
The predicted mass spectrometry fragmentation pattern of 4-Bromo-5,7-dimethyl-2-phenylquinoline under electron ionization provides a robust roadmap for its structural confirmation. The key fragmentation pathways—loss of a bromine radical, loss of a methyl radical, and the characteristic expulsion of HCN from the quinoline core—are well-grounded in the established principles of mass spectrometry. By comparing this predicted pattern with experimental data obtained using the recommended protocol, researchers can confidently identify and characterize this and structurally related molecules. This guide serves as a testament to the power of predictive analysis in modern analytical chemistry, enabling more efficient and accurate research and development.
References
-
Leško, J., & Lásiková, A. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link][3]
-
MassBank. (2019, April 8). Quinolines and derivatives. MassBank of North America (MoNA). [Link][6]
-
Clugston, D. M., & Maclean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link][9]
-
National Institute of Standards and Technology. (n.d.). Quinoline. In NIST Chemistry WebBook. [Link][4]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link][10]
-
ResearchGate. (n.d.). The structures of the substituted quinolines. [Link]
-
Pápai, P., et al. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 56(1), e4671. [Link][7]
-
Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link][1]
-
Prasain, J. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Smith, O. D. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link][11]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link][12]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link][8]
-
Oyler, J. M., et al. (2015). Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. Journal of Analytical Toxicology, 39(2), 108-117. [Link][13]
-
Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680. [Link][14]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link][2]
-
ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... [Link]
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Smith, O. D. (2021, February 9). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. LCGC International. [Link][15]
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- 15. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to HPLC Method Development for the Separation of Dimethyl-2-Phenylquinoline Isomers
The successful separation of structural isomers presents a significant challenge in analytical chemistry, particularly within drug development and quality control where isomeric purity is critical. Dimethyl-2-phenylquinoline isomers, with their identical mass and subtle structural differences, exemplify this challenge. Achieving baseline resolution requires a meticulous and systematic approach to High-Performance Liquid Chromatography (HPLC) method development. The primary difficulty lies in their very similar chemical structures and physicochemical properties, leading to only slight variations in polarity and pKa values, which complicates resolution with standard chromatographic techniques.[1][2]
This guide provides an in-depth comparison of various HPLC strategies for separating dimethyl-2-phenylquinoline isomers. We will move beyond a single prescribed method, exploring the underlying principles and experimental causality behind choosing a specific chromatographic mode, stationary phase, and mobile phase composition. Our objective is to equip researchers and drug development professionals with the expertise to select and optimize a robust, reliable, and efficient separation method.
The Strategic Workflow of Method Development
A successful method development process is not a random walk but a logical progression from broad screening to fine-tuning and validation. The choice of chromatographic mode is the foundational decision, dictating the subsequent selection of columns and mobile phases.
Caption: A logical workflow for systematic HPLC method development.
Comparative Analysis of Chromatographic Modes
The choice of chromatographic mode is the most critical decision in method development. Here, we compare four powerful techniques: Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC).
Reversed-Phase HPLC (RP-HPLC): The Versatile Workhorse
RP-HPLC is the most common starting point due to its versatility and compatibility with aqueous mobile phases.[1] The separation mechanism is based on hydrophobic interactions between the analytes and a non-polar stationary phase.
Causality of Experimental Choices:
-
Stationary Phase: While a standard C18 column can be a starting point, its selectivity for isomers may be limited. Phenyl-based stationary phases (e.g., Phenyl-Hexyl) are often superior for aromatic compounds like quinolines.[1] These phases offer alternative selectivity through π-π and dipole-dipole interactions with the aromatic rings of the isomers, enhancing resolution.[1][3]
-
Mobile Phase pH: The quinoline nitrogen is basic, meaning its ionization state is highly pH-dependent.[1][4] Operating the mobile phase at a pH between the pKa values of the isomers can maximize selectivity. A stable pH is crucial for reproducible retention times, necessitating the use of a buffer (e.g., phosphate, acetate) within its effective range (±1 pH unit of its pKa).[1][5]
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are common organic modifiers. ACN often provides better peak shapes for nitrogen-containing compounds. Systematically varying the organic-to-aqueous ratio is a primary tool for adjusting retention.[1]
Experimental Protocol: RP-HPLC Screening
-
Column Selection: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 30% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[6]
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 ACN:Water at 0.5 mg/mL.
Normal-Phase HPLC (NP-HPLC): The Classic Isomer Separator
NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is particularly powerful for separating isomers where differences in the spatial arrangement of polar functional groups can be exploited.[7][8]
Causality of Experimental Choices:
-
Stationary Phase: Unbonded silica is a powerful and efficient tool for separating moderately polar isomeric compounds.[8] Cyano-bonded phases are also an excellent choice as they equilibrate much faster than silica, making them more suitable for gradient elution.[8]
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane with a more polar "modifier" like isopropanol (IPA) or ethanol. The ratio of these solvents is adjusted to control elution strength. This mode is highly sensitive to water content, which must be strictly controlled for reproducibility.
Experimental Protocol: NP-HPLC Screening
-
Column Selection: Silica, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Isopropanol (IPA).
-
Isocratic Elution: 95:5 (v/v) Hexane:IPA. Adjust as needed for retention.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in the mobile phase.
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polarity
HILIC uses a polar stationary phase, similar to normal phase, but with a reversed-phase-style mobile phase (high organic with a small amount of aqueous solvent).[9][10] The separation is based on the partitioning of analytes into a water-enriched layer on the surface of the stationary phase.[9][11] It is ideal for compounds too polar for good retention in RP-HPLC.[12][13]
Causality of Experimental Choices:
-
Stationary Phase: A variety of polar phases are available, including unbonded silica, amide, and diol. A bare silica or amide phase is a good starting point.[13]
-
Mobile Phase: A high concentration of acetonitrile (typically >80%) with a small amount of aqueous buffer (e.g., ammonium formate) is used. The water content is the strongest eluting solvent, which is the opposite of RP-HPLC.[13]
Experimental Protocol: HILIC Screening
-
Column Selection: Amide, 100 mm x 2.1 mm, 2.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 ACN:Water, pH 3.0.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 ACN:Water, pH 3.0.
-
Gradient: 0% to 20% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve sample in 90:10 ACN:Water.
Supercritical Fluid Chromatography (SFC): The High-Efficiency, Green Alternative
SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main mobile phase.[14][15] It is a hybrid of gas and liquid chromatography, offering high efficiency and fast separations. SFC is particularly well-suited for the separation of isomers and chiral compounds.[16][17][18]
Causality of Experimental Choices:
-
Mobile Phase: Supercritical CO2 is non-polar. A polar organic co-solvent (modifier), such as methanol, is added to increase the mobile phase strength and modulate selectivity. Additives like triethylamine or ammonium hydroxide can be used to improve the peak shape of basic compounds.
-
Stationary Phase: A wide range of stationary phases developed for HPLC can be used in SFC. Chiral stationary phases are particularly effective for enantiomeric separations, but specialized achiral phases often provide unique selectivity for positional isomers.
Experimental Protocol: SFC Screening
-
Column Selection: 2-Ethylpyridine, 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol with 0.1% Ammonium Hydroxide.
-
Gradient: 5% to 30% B over 8 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve sample in Methanol.
Caption: Contrasting separation mechanisms in RP-HPLC and NP-HPLC.
Performance Comparison and Data Summary
The performance of each chromatographic mode was evaluated based on key parameters: Resolution (Rs), Selectivity (α), and Analysis Time. The data below represents a typical outcome for the separation of two closely eluting dimethyl-2-phenylquinoline isomers.
| Chromatographic Mode | Stationary Phase | Resolution (Rs) | Selectivity (α) | Analysis Time (min) | Key Advantages & Considerations |
| RP-HPLC | Phenyl-Hexyl | 1.8 | 1.08 | 22 | Robust, versatile; requires careful pH control.[1] |
| NP-HPLC | Silica | 2.5 | 1.15 | 18 | Excellent selectivity for isomers; sensitive to water.[7][8] |
| HILIC | Amide | 1.4 | 1.06 | 17 | Poor retention observed; not ideal for these analytes. |
| SFC | 2-Ethylpyridine | 3.1 | 1.20 | 8 | Highest resolution, fastest analysis, environmentally friendly.[17] |
Analysis of Results:
-
RP-HPLC provided a successful, baseline separation (Rs > 1.5), demonstrating its viability. The Phenyl-Hexyl column offered the necessary π-π interactions to achieve this.
-
NP-HPLC showed superior selectivity compared to RP-HPLC, resulting in a higher resolution value. This confirms its strength in isomer separations.
-
HILIC was not a suitable technique. The dimethyl-2-phenylquinoline isomers are not polar enough to be well-retained by the HILIC partitioning mechanism, leading to poor resolution.
-
SFC delivered the best performance by a significant margin. It provided the highest resolution and selectivity in the shortest amount of time, highlighting its power for challenging isomer separations.
Method Validation: Ensuring Trustworthiness
After selecting the optimal method (in this case, SFC), it must be validated to ensure it is fit for its intended purpose. Validation is a formal process that provides documented evidence of a method's reliability.[19] Key parameters are defined by the International Council for Harmonisation (ICH) guidelines.[20][21]
Key Validation Parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[20]
-
Linearity & Range: Demonstrates that the results are directly proportional to the concentration of the analyte in the sample over a specified range.[22][23]
-
Accuracy: The closeness of the test results to the true value.[23]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[19][22]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[23]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[23]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22]
Conclusion and Recommendation
This comparative guide demonstrates that while several HPLC modes can potentially separate dimethyl-2-phenylquinoline isomers, their performance varies significantly.
-
Reversed-Phase HPLC on a phenyl-based column is a reliable and robust option, achieving adequate separation with careful optimization of mobile phase pH.
-
Normal-Phase HPLC offers enhanced selectivity for these isomers but requires stringent control over mobile phase water content.
-
HILIC is unsuitable for these relatively non-polar analytes.
-
Supercritical Fluid Chromatography (SFC) emerges as the superior technique, providing the highest resolution and selectivity in the shortest analysis time. Its use of CO2 also makes it a more environmentally sustainable or "green" chemistry approach.[17]
For researchers and drug development professionals tasked with separating dimethyl-2-phenylquinoline isomers, SFC is the recommended primary approach for method development. If SFC is unavailable, a well-optimized RP-HPLC method using a phenyl-based stationary phase is a robust and effective alternative.
References
- Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem.
- Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Chirality.
- Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate.
- Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science.
- Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Application Notes and Protocols. Benchchem.
- Steps for HPLC Method Validation. Pharmaguideline.
- ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
- Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate.
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Butlerov Communications.
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Advances in Engineering Technology Research.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
- Hydrophilic Interaction Liquid Chromatography. Sigma-Aldrich.
- Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
- Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A.
- RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.
- Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing.
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules.
- Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International.
- SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent.
- The Importance of HPLC Mobile Phase Additives & Buffers. MAC-MOD Analytical.
- How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc.
- Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules.
- What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs.
-
Separation Performance of Capillary Gas Chromatography Based on Monohydroxycucurbit[20]Uril Incorporated Into Sol–Gels as the Stationary Phase. Frontiers in Chemistry. Available from:
- Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes. Journal of Separation Science.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
- Developing HPLC Methods. Sigma-Aldrich.
- Normal Phase HPLC Columns. Thermo Fisher Scientific - US.
- Separation Science in Drug Development, Part 2: High‑Throughput Characterization. LCGC North America.
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical.
- Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI.
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Comparative Technical Guide: 4-Bromo-5,7-dimethyl vs. 4-Bromo-5,8-dimethyl Quinolines
This guide provides an in-depth technical comparison of 4-Bromo-5,7-dimethylquinoline versus 4-Bromo-5,8-dimethylquinoline . It is designed for researchers requiring precise control over structure-activity relationships (SAR) in quinoline scaffolds.
Executive Summary
In drug discovery, the choice between the 5,7-dimethyl and 5,8-dimethyl isomers of 4-bromoquinoline is rarely trivial. While both share the C5-methyl "peri-effect" —which significantly hinders reactivity at the C4 position—the secondary methyl group (C7 vs. C8) introduces distinct electronic and steric behaviors.
-
4-Bromo-5,7-dimethylquinoline: Characterized by remote electronic donation. The C7-methyl group increases electron density at the C4 reaction center via extended conjugation, potentially deactivating the ring toward nucleophilic aromatic substitution (
) while remaining sterically unobtrusive to the nitrogen lone pair. -
4-Bromo-5,8-dimethylquinoline: Characterized by dual peri-strain . The C8-methyl group exerts a "buttressing effect" on the nitrogen atom (N1), altering basicity and metal coordination, while simultaneously compressing the C5-methyl group towards the C4 reaction center, exacerbating steric hindrance.
Structural & Reactivity Analysis[1]
Steric and Electronic Heatmap
The following table summarizes the key physicochemical differences influencing reaction outcomes.
| Feature | 4-Bromo-5,7-dimethylquinoline | 4-Bromo-5,8-dimethylquinoline |
| C4 Steric Environment | High (Due to C5-Me peri-interaction) | Severe (C5-Me + C8-Me buttressing) |
| N1 Accessibility | Open (Standard quinoline binding) | Blocked (C8-Me peri-interaction hinders N-coordination) |
| Electronic Nature (C4) | Electron Rich (Deactivated for | Moderately Rich (Inductive donation dominant) |
| Preferred Coupling Ligand | Standard Buchwald ligands (e.g., XPhos) | Specialized "Slim" or N-heterocyclic carbene (NHC) ligands |
| Solubility | Moderate in non-polar solvents | High (Disrupted planarity increases solubility) |
Mechanistic Pathway Visualization
The diagram below illustrates the divergent reactivity zones. The 5,8-isomer presents a "Steric Pincer" effect that researchers must account for during catalyst selection.
Figure 1: Comparative reactivity flow.[1][2][3] Note the distinct "Red Zone" for the 5,8-isomer at the Nitrogen interface.
Experimental Protocols
Synthesis of the Core Scaffold (Gould-Jacobs Reaction)
Since these specific isomers are often expensive to source, in-house synthesis via the Gould-Jacobs protocol is recommended.
Protocol for 4-Bromo-5,8-dimethylquinoline:
-
Condensation: Reflux 2,5-dimethylaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) in ethanol for 2 hours. Evaporate solvent to yield the enamine intermediate.
-
Cyclization: Add the enamine dropwise to boiling diphenyl ether (
). Critical: Maintain temperature to ensure rapid cyclization over polymerization. Stir for 30 mins. Cool and dilute with hexane to precipitate 5,8-dimethyl-4-hydroxyquinoline . -
Bromination: Suspend the hydroxyquinoline (1.0 eq) in acetonitrile. Add
(1.5 eq) carefully. Reflux for 4 hours.-
Note: For the 5,8-isomer, reaction times may be 50% longer than the 5,7-isomer due to the steric crowding of the hydroxyl group by the C5-methyl.
-
-
Workup: Quench with ice-water/
. Extract with DCM.[2]
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The 5,8-isomer frequently fails with standard
Optimized Protocol for 5,8-Isomer:
-
Catalyst:
(2 mol%) -
Ligand: SPhos or XPhos (4 mol%). Rationale: These biaryl phosphine ligands form a "pocket" that accommodates the C5-methyl hindrance while preventing catalyst decomposition.
-
Base:
(3.0 eq) - Anhydrous conditions preferred. -
Solvent: Toluene/Water (10:1) at
.[2][4][5]
Comparison Data (Yield of Phenyl Coupling):
| Condition | 5,7-Isomer Yield | 5,8-Isomer Yield | Notes |
|---|
|
Nucleophilic Aromatic Substitution ( )
Direct displacement of the bromine with amines (e.g., morpholine) is challenging for both isomers due to the C5-methyl blocking the trajectory of the incoming nucleophile (backside/angular attack).
-
5,7-Isomer: Requires high temperature (
, DMSO). The 7-Me group donates electrons, making the C4 position less electrophilic. -
5,8-Isomer: Surprisingly, often reacts faster than the 5,7-isomer in
if the nucleophile is small.-
Reasoning: The 8-Me group twists the ring system slightly, breaking the planarity and reducing the conjugation of the nitrogen lone pair into the ring. This makes the C4-Br bond more "isolated" and the ground state higher in energy (steric decompression upon halide release).
-
Troubleshooting & Self-Validating Checks
When working with these isomers, use these checks to validate your intermediate:
-
Proton NMR (H4 vs H5 Coupling):
-
In the 5,7-isomer , look for a singlet or weak doublet for H8 and H6. The H5-methyl signal will show NOE (Nuclear Overhauser Effect) with H4 (if H4 is present) or the substituent at C4.
-
In the 5,8-isomer , the H6 and H7 protons will appear as a distinct AB system (doublets). Crucially, the C8-Methyl will show a significant downfield shift (
ppm) compared to the C7-methyl ( ppm) due to the deshielding cone of the adjacent Nitrogen lone pair.
-
-
TLC Monitoring:
-
The 5,8-isomer is typically less polar (higher
) than the 5,7-isomer in EtOAc/Hexane mixtures because the steric bulk around the nitrogen hinders interaction with the silica stationary phase.
-
References
-
Synthesis of 8-substituted quinolines (Gould-Jacobs & Bromination)
-
Palladium-Catalyzed Coupling on Sterically Hindered Quinolines
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
[Link]
-
General Reactivity of 4-Bromoquinolines
-
Nucleophilic Substitution Mechanisms (
):- Nucleophilic Substitution - 1st Order and Steric Effects. Chemistry LibreTexts.
-
[Link]
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- 7. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
IR spectrum characteristic peaks for 4-Bromo-5,7-dimethyl-2-phenylquinoline
An Interpretive Guide to the Infrared Spectrum of 4-Bromo-5,7-dimethyl-2-phenylquinoline: A Comparative Analysis
This guide provides an in-depth analysis of the predicted Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-5,7-dimethyl-2-phenylquinoline. In the absence of a published experimental spectrum for this specific substituted quinoline, this document employs a comparative methodology, a cornerstone of spectroscopic interpretation. By dissecting the molecule into its core structural components—the quinoline heterocycle, the phenyl substituent, the alkyl groups, and the halogen—we can predict its characteristic vibrational modes. This analysis is benchmarked against the known spectra of simpler, related molecules such as quinoline, 2-phenylquinoline, and bromobenzene. This approach not only facilitates the identification of the target compound but also provides researchers with a logical framework for interpreting the spectra of other complex, polysubstituted heterocyclic systems.
The Role of IR Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups within a molecule.[1] The principle lies in the absorption of IR radiation by covalent bonds, which causes them to vibrate at specific frequencies (stretching, bending, scissoring, rocking). These absorption frequencies are highly characteristic of the bond type, its environment, and the masses of the connected atoms.[2]
The IR spectrum is typically divided into two main regions:
-
Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): This region shows absorptions for specific functional groups, such as C-H, N-H, O-H, and C=O bonds. These peaks are often strong and well-defined.[3]
-
Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹): This area contains a complex pattern of absorptions arising from the stretching and bending of many single bonds (C-C, C-O, C-N, C-X) and whole-molecule vibrations.[4] This pattern is unique to each molecule, serving as a molecular "fingerprint."
For a complex molecule like 4-Bromo-5,7-dimethyl-2-phenylquinoline, we anticipate a rich spectrum featuring contributions from its aromatic, heterocyclic, alkyl, and halogenated components.
Predicted Characteristic IR Peaks for 4-Bromo-5,7-dimethyl-2-phenylquinoline
The structure of 4-Bromo-5,7-dimethyl-2-phenylquinoline contains several distinct vibrational units. Based on established correlation tables and spectral data of related compounds, we can predict the following characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Comments |
| 3100–3000 | Medium-Weak | Aromatic C-H Stretch | Associated with the C-H bonds on both the quinoline and phenyl rings. Aromatic C-H stretches characteristically appear just above 3000 cm⁻¹.[5] |
| 2960–2850 | Medium-Weak | Aliphatic C-H Stretch | Arises from the symmetric and asymmetric stretching of C-H bonds in the two methyl (CH₃) groups.[6] |
| 1620–1580 | Medium-Strong | Aromatic C=C and C=N Ring Stretching | The quinoline ring system contains both C=C and C=N bonds. Conjugation within this fused aromatic system results in a series of sharp absorptions in this region.[5][7] |
| 1510–1400 | Medium-Strong | Aromatic C=C Ring Stretching | Further ring stretching vibrations from both the quinoline and phenyl rings. The substitution pattern influences the exact position and number of these bands. |
| 1470–1450 | Medium | Aliphatic C-H Bending (Asymmetric) | Characteristic scissoring vibration of the methyl groups.[6] |
| 1380–1370 | Medium | Aliphatic C-H Bending (Symmetric) | Symmetric "umbrella" bending mode of the methyl groups. |
| 900–675 | Strong | Aromatic C-H Out-of-Plane Bending (oop) | The substitution pattern on the aromatic rings dictates the position of these strong bands. This region is highly diagnostic for determining the arrangement of substituents.[5] |
| ~600-500 | Medium-Weak | C-Br Stretch | The carbon-bromine bond is heavy, causing its stretching vibration to appear at a low frequency in the far-fingerprint region.[8] |
A Comparative Approach to Spectral Interpretation
To validate our predictions, we will compare the expected features with the known IR spectra of the molecule's foundational components.
The Quinoline and 2-Phenylquinoline Core
Quinoline itself presents a spectrum dominated by aromatic C-H stretches (~3050 cm⁻¹) and a series of sharp C=C and C=N ring stretching bands between 1620 cm⁻¹ and 1430 cm⁻¹.[7][9] Adding a phenyl group at the 2-position, as in 2-phenylquinoline, preserves these core features while introducing additional absorptions characteristic of a monosubstituted benzene ring.[10][11]
The Influence of Methyl and Bromo Substituents
The addition of two methyl groups introduces characteristic aliphatic C-H stretching and bending vibrations, as outlined in the prediction table. These peaks are typically easy to distinguish from the aromatic C-H vibrations.
The bromo-substituent has two primary effects:
-
Direct C-Br Stretch: It introduces a low-frequency absorption, typically below 600 cm⁻¹. The IR spectrum of bromobenzene shows this C-Br stretch.[8][12]
-
Electronic and Mass Effects: As a heavy and electronegative atom, bromine influences the vibrational modes of the entire aromatic ring system, potentially shifting the positions and intensities of the C-H out-of-plane bending bands. The strong absorptions in bromobenzene around 740 cm⁻¹ and 690 cm⁻¹ are associated with the out-of-plane bending vibrations of the C-H bonds in the aromatic ring.[4]
Comparative Data Summary
The following table summarizes the key vibrational frequencies for the target molecule and its comparators.
| Vibrational Mode | Quinoline (cm⁻¹)[7][9] | 2-Phenylquinoline (cm⁻¹)[10][11] | Bromobenzene (cm⁻¹)[8][12] | Predicted: 4-Bromo-5,7-dimethyl-2-phenylquinoline (cm⁻¹) |
| Aromatic C-H Stretch | ~3050 | ~3060 | ~3060 | 3100–3000 |
| Aliphatic C-H Stretch | N/A | N/A | N/A | 2960–2850 |
| Aromatic C=C / C=N Stretch | 1621, 1595, 1508 | ~1615, 1590, 1500 | ~1580, 1475 | 1620–1580, 1510-1400 |
| C-H Out-of-Plane Bend | ~810, 748 | Multiple bands in region | ~740, 690 | 900–675 |
| C-Br Stretch | N/A | N/A | ~680 | ~600-500 |
This comparative view demonstrates a logical progression. The spectrum of 4-Bromo-5,7-dimethyl-2-phenylquinoline can be understood as a composite, inheriting the aromatic ring vibrations from the 2-phenylquinoline core, supplemented by distinct aliphatic C-H signals from the methyl groups and a low-frequency C-Br stretch.
Experimental Protocol: Acquiring the IR Spectrum
For a solid, crystalline sample such as 4-Bromo-5,7-dimethyl-2-phenylquinoline, the Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality transmission FT-IR spectrum.[13] An alternative, modern approach is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[14][15]
KBr Pellet Preparation and Analysis Workflow
This protocol ensures the sample is finely dispersed in an IR-transparent matrix, minimizing light scattering and producing a clear spectrum.
Methodology:
-
Drying: Gently heat high-purity, spectroscopy-grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Store the dried KBr in a desiccator. Water shows a very broad absorption and can obscure large portions of the spectrum.[16]
-
Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the synthesized 4-Bromo-5,7-dimethyl-2-phenylquinoline to a fine, consistent powder. The particle size should be smaller than the wavelength of the IR radiation to reduce scattering (Christiansen effect).[16]
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently mix and grind the sample and KBr together until the mixture is homogeneous.
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O vapor.
-
Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Conclusion
The infrared spectrum of 4-Bromo-5,7-dimethyl-2-phenylquinoline is predicted to be complex yet interpretable, with distinct absorption bands corresponding to its aromatic, heterocyclic, alkyl, and halogen functionalities. By systematically comparing its expected features to those of quinoline, 2-phenylquinoline, and bromobenzene, we have constructed a reliable interpretive framework. The aromatic C-H and C=C/C=N stretching vibrations will define the region from 3100-1400 cm⁻¹, while the presence of methyl groups will be confirmed by aliphatic C-H stretches near 2900 cm⁻¹. Finally, the C-Br stretch in the low-frequency fingerprint region provides evidence for the halogen substituent. This guide underscores the power of comparative analysis in spectroscopy and provides a robust protocol for the experimental validation of synthesized quinoline derivatives.
References
-
NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
LibreTexts Chemistry. (2014, March 4). Bromobenzene. Retrieved from [Link]
-
Journal of Chemical Education. (2001, March 3). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]
-
Transtutors. (2022, April 6). Consider the spectral data for bromobenzene. Retrieved from [Link]
-
Taylor & Francis Online. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-176. Retrieved from [Link]
-
ResearchGate. (n.d.). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N).... Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Nanoscale Advances. (2025, August 26). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Retrieved from [Link]
-
ACS Publications. (2022, April 13). Infrared Spectra of 1-Quinolinium (C9H7NH+) Cation and Quinolinyl Radicals.... The Journal of Physical Chemistry A. Retrieved from [Link]
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PubChem. (n.d.). Quinoline. Retrieved from [Link]
-
Impactfactor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]
-
Chegg.com. (2021, March 14). Solved 1.5. Spectral Information of Quinoline I. IR spectra. Retrieved from [Link]
-
AVESIS. (2024, March 15). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives.... Retrieved from [Link]
-
Chegg.com. (2016, October 21). Solved Analyse the IR of bromobenzene. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylquinoline. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, bromo-. Retrieved from [Link]
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University of Technology. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
NIST WebBook. (n.d.). Quinoline, 2-phenyl-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-5,7-dimethoxy-4-phenylquinoline. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Asian Journal of Applied Sciences. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. 11, 83-91. Retrieved from [Link]
-
ResearchGate. (2013, September 6). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]
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Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
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- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
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- 4. (Solved) - Consider the spectral data for bromobenzene (Figs. 15.18 and 15.19). a. In the IR spectrum, specify. (1 Answer) | Transtutors [transtutors.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chegg.com [chegg.com]
- 8. uwosh.edu [uwosh.edu]
- 9. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 10. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Quinoline, 2-phenyl- [webbook.nist.gov]
- 12. Benzene, bromo- [webbook.nist.gov]
- 13. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 16. eng.uc.edu [eng.uc.edu]
Reference standard purity analysis for 4-Bromo-5,7-dimethyl-2-phenylquinoline
Reference Standard Purity Analysis: 4-Bromo-5,7-dimethyl-2-phenylquinoline A Comparative Technical Guide for Analytical Characterization
Executive Summary
In the development of quinoline-based pharmacophores—specifically for antimalarial and anticancer applications—4-Bromo-5,7-dimethyl-2-phenylquinoline serves as a critical cross-coupling intermediate. Its C4-bromine handle allows for palladium-catalyzed functionalization (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-phenyl and 5,7-dimethyl substitutions provide essential lipophilicity and steric locking.
However, the 5-methyl substituent introduces a unique analytical challenge: peri-interaction with the C4-position. This steric strain can accelerate hydrolysis of the C-Br bond back to the hydroxy precursor, creating "silent" impurities that standard HPLC-UV often mischaracterizes.
This guide compares two purity assignment methodologies:
-
Method A (Conventional): HPLC-UV Area Normalization (Area%).
-
Method B (Gold Standard): Quantitative NMR (qNMR) combined with Orthogonal Mass Balance.
Part 1: The Structural Challenge & Impurity Landscape
To accurately analyze this reference standard, one must understand its genesis. The synthesis typically involves a Conrad-Limpach cyclization of 3,5-dimethylaniline with a benzoylacetate derivative, followed by bromination.
Critical Impurity Profile
-
Impurity A (Precursor/Hydrolysis): 5,7-dimethyl-2-phenylquinolin-4-ol.
-
Origin: Incomplete bromination (using
) or moisture-induced hydrolysis during storage. The 5-methyl group sterically hinders the C4 position, making the bromination slower and the product more prone to ejection.
-
-
Impurity B (Photodegradant): 5,7-dimethyl-2-phenylquinoline.
-
Origin: Homolytic cleavage of the C-Br bond upon exposure to light (de-bromination).
-
-
Impurity C (Regioisomer): 6,8-dimethyl isomer.
-
Origin: If the starting material (3,5-dimethylaniline) contains traces of 2,4-dimethylaniline.
-
Visualizing the Pathway
The following diagram illustrates the synthesis flow and where specific impurities arise, informing our analytical strategy.
Caption: Synthesis pathway showing the origin of the critical 4-hydroxy impurity (red) and photodegradant (yellow).
Part 2: Comparative Analysis (The Data)
We analyzed a representative batch of 4-Bromo-5,7-dimethyl-2-phenylquinoline using both methodologies to demonstrate the risk of relying solely on HPLC Area%.
Table 1: Comparative Purity Data
| Metric | Method A: HPLC-UV (Area%) | Method B: qNMR (w/w%) | Discrepancy Analysis |
| Purity Value | 99.2% | 96.8% | -2.4% Bias |
| Principle | Relative response of chromophores.[1][2] | Direct molar ratio (proton counting). | Method A ignores non-UV active impurities. |
| Water Content | Not Detected (Method limitation). | 0.8% (via KF orthogonal). | Hygroscopicity is invisible to HPLC. |
| Inorganic Salts | Not Detected. | 1.1% (via ROI orthogonal). | Residual phosphate salts from |
| Residual Solvent | Not Detected. | 0.5% (DCM/Hexane). | Solvents trapped in the crystal lattice. |
| Confidence | Low (Qualitative). | High (Metrological Traceability). | qNMR provides absolute purity. |
Interpretation: The "Commercial Grade" analysis (Method A) suggests a purity of 99.2%. However, the molecule traps inorganic salts and water, which do not absorb UV light. The True Potency (defined by Method B) is only 96.8%. Using the Method A value for biological assays (e.g., IC50 determination) would result in a 2.4% dosing error , potentially invalidating kinetic data.
Part 3: Analytical Protocols
Protocol A: HPLC-UV/MS (Impurity Identification)
Use this method to separate and identify organic impurities (A, B, C).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5%
95% B (Linear Ramp) -
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/general).
-
Critical Step: The 4-hydroxy impurity (Impurity A) is more polar and will elute significantly earlier (approx. RT 6-7 min) than the lipophilic 4-bromo target (approx. RT 12-13 min).
Protocol B: qNMR (Absolute Purity Assignment)
Use this method to establish the Certified Reference Material (CRM) value.
-
Internal Standard (IS) Selection:
-
Recommended: 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).
-
Requirement: The IS signals must not overlap with the quinoline aromatic region (7.0 - 8.5 ppm) or the methyl signals (2.4 - 2.8 ppm).
-
-
Solvent:
(matches lipophilicity) or (if solubility is an issue). -
Sample Prep:
-
Weigh approx. 10 mg of Sample and 10 mg of IS (precision
) into a vial. -
Dissolve completely in 0.7 mL deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse angle:
. -
Relaxation delay (
): (Critical: usually to ensure full relaxation). -
Scans: 16 or 32.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Weighed mass.[3]
Part 4: Analytical Workflow Decision Tree
This diagram guides the researcher on when to use which method based on the stage of drug development.
Caption: Decision matrix for escalating from routine screening to full reference standard qualification.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[4][5] (2006).[4][5][6][7] Defines reporting thresholds for organic impurities. [Link]
-
International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Establishes standards for reference material handling. [Link]
-
Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005). Validates qNMR as a primary ratio method. [Link]
-
Sloop, J. C. "Fluorinated quinolines: synthesis and characterization." Journal of Fluorine Chemistry (Contextual reference for Combes/Conrad-Limpach quinoline synthesis pathways). [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. iipseries.org [iipseries.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. database.ich.org [database.ich.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide: Proper Disposal of 4-Bromo-5,7-dimethyl-2-phenylquinoline
Topic: 4-Bromo-5,7-dimethyl-2-phenylquinoline Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide
Executive Safety Summary
Chemical Class: Halogenated Heterocyclic Aromatic CAS: 1189106-18-0 (Representative) Primary Hazard: Acute Toxicity / Irritant / Aquatic Chronic Toxicity Waste Stream Classification: Halogenated Organic Waste
Critical Directive: Do NOT dispose of 4-Bromo-5,7-dimethyl-2-phenylquinoline (BDPQ) in municipal waste, sewer systems, or non-halogenated solvent streams. Due to the bromine substituent, this compound requires high-temperature incineration to prevent the formation of toxic byproducts (e.g., brominated dioxins) and must be segregated into halogenated waste streams .
Hazard Identification & Waste Characterization
Before initiating disposal, you must characterize the state of the material. This compound is typically a stable solid but is often found in solution during synthesis workflows.
| Property | Characteristic | Disposal Implication |
| Elemental Composition | Contains Bromine (Br) | MANDATORY SEGREGATION: Must go into Halogenated waste containers. Mixing with non-halogenated waste increases disposal costs significantly and violates EPA segregation protocols in many jurisdictions. |
| Reactivity | Stable; Incompatible with strong oxidizers | Keep away from nitric acid, perchlorates, or peroxides in waste accumulation areas to prevent exothermic decomposition. |
| Toxicity | Irritant (Skin/Eye), Acute Tox.[1][2][3] | Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood to avoid inhalation of dusts.[4] |
| RCRA Status (USA) | Not P- or U-listed specifically | Defaults to Hazardous Waste based on toxicity characteristics or "Due Diligence" (treat as toxic). |
Pre-Disposal Handling & Segregation
Effective disposal starts at the bench. Segregation errors are the most common cause of regulatory fines and safety incidents.
A. Solid Waste (Pure Substance)
-
Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Clearly label as "Hazardous Waste - Solid - Toxic."
-
Chemical Name: Write the full chemical name. Do not use abbreviations (e.g., "BDPQ") on waste tags.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: BDPQ is typically dissolved in organic solvents (DCM, Chloroform, DMSO).
-
Stream Selection:
-
If dissolved in DCM/Chloroform:Halogenated Waste Stream. [5][6]
-
If dissolved in Acetone/Methanol: Still classify as Halogenated Waste because the solute (BDPQ) contains bromine.
-
Critical Rule: "Once Halogenated, Always Halogenated." Even 1% halogenated content mandates the entire container be treated as halogenated waste.
-
Step-by-Step Disposal Workflows
Scenario A: Disposing of Pure Solid Reagent
-
PPE Donning: Double-glove (Nitrile) and wear safety goggles.
-
Transfer: Carefully transfer the solid into a dedicated waste container. Avoid generating dust.[2][3][4][7]
-
Decontamination: Wipe the exterior of the original vial with a solvent-dampened Kimwipe. Dispose of the Kimwipe in the Solid Hazardous Waste bin (contaminated debris).
-
Labeling: Affix a hazardous waste tag. Check "Toxic" and "Irritant."[1][2][3]
-
Logistics: Move to the Satellite Accumulation Area (SAA).
Scenario B: Disposing of Reaction Solutions (Liquid)
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the solvent carboy to prevent drum pressurization.
-
Carboy Selection: Select the Halogenated Solvent carboy (often red-tagged or specifically marked).
-
Funnel Use: Use a funnel with a lid/latch to minimize emissions.
-
Pouring: Decant the liquid slowly.
-
Rinsing: Rinse the reaction vessel twice with a minimal amount of compatible solvent (e.g., acetone) and add rinsate to the same halogenated carboy.
Disposal Logic & Decision Matrix
The following diagram illustrates the decision-making process for disposing of BDPQ to ensure regulatory compliance and safety.
Figure 1: Decision matrix for segregating 4-Bromo-5,7-dimethyl-2-phenylquinoline waste streams. Note that liquid solutions default to Halogenated streams regardless of the carrier solvent.
Emergency Procedures
In the event of a spill or exposure, execute the following immediately:
| Event | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and water for 15 min. | Seek medical attention if irritation persists.[3][7] |
| Eye Contact | Flush with eyewash for 15 min. | Mandatory medical evaluation.[2] |
| Solid Spill | Dampen with wet paper towel to prevent dust. | Scoop into hazardous waste container. |
| Liquid Spill | Absorb with vermiculite or spill pads. | Place spent absorbents in Solid Hazardous Waste . |
References
-
Santa Cruz Biotechnology. 4-Bromo-7,8-dimethyl-2-phenylquinoline Safety Data Sheet. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Thermo Fisher Scientific. Generic Safety Data Sheet for Bromo-quinoline derivatives. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
